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  • Product: H-Tyr-Tyr-Phe-NH2
  • CAS: 117756-23-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of H-Tyr-Tyr-Phe-NH2 Tripeptide In Vitro: A Dual-Target Scaffold for Mitochondrial Cytoprotection and µ-Opioid Receptor Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: H-Tyr-Tyr-Phe-NH2 (CAS: 117756-23-7 | MW: 490.55 g/mol ) Executive Summary & Rationale In the landscape of synthetic pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: H-Tyr-Tyr-Phe-NH2 (CAS: 117756-23-7 | MW: 490.55 g/mol )

Executive Summary & Rationale

In the landscape of synthetic peptide design, highly truncated sequences often serve as powerful molecular probes. H-Tyr-Tyr-Phe-NH2 is a synthetic, aromatic-cationic tripeptide that occupies a unique pharmacological intersection. Structurally, it bridges the gap between two distinct therapeutic paradigms: µ-opioid receptor (MOR) modulation (mimicking the endogenous endomorphins) and mitochondrial cytoprotection (mimicking the Szeto-Schiller peptides).

As a Senior Application Scientist, I approach this peptide not as a finished therapeutic, but as a highly efficient in vitro scaffold. By stripping away the structural complexity of larger peptides, H-Tyr-Tyr-Phe-NH2 allows researchers to isolate and study the minimal pharmacophore required for dual-action neuroprotection and analgesia. This whitepaper deconstructs its mechanism of action, provides self-validating experimental protocols, and establishes the structure-activity relationship (SAR) data necessary for downstream drug development.

Molecular Architecture: The Anatomy of a Dual-Pharmacophore

The specific sequence of H-Tyr-Tyr-Phe-NH2 is not arbitrary; every residue serves a distinct biophysical and pharmacological purpose, as grounded in .

  • N-Terminal Tyrosine ( Tyr1 ): This is the critical "message" domain. The phenolic hydroxyl group mimics the A-ring of the classical morphine pharmacophore, which is strictly required for docking into the orthosteric binding pocket of the µ-opioid receptor. Simultaneously, this hydroxyl group acts as a potent electron donor, enabling the direct scavenging of reactive oxygen species (ROS).

  • Central Tyrosine ( Tyr2 ): Replacing the rigid proline found in standard endomorphins (e.g., Endomorphin-2: Tyr-Pro-Phe-Phe-NH2), this residue alters the peptide's conformational flexibility while providing a secondary site for radical-radical coupling (dityrosine formation) during severe oxidative stress.

  • C-Terminal Phenylalanine Amide ( Phe3−NH2​ ): This residue acts as the lipophilic "address" domain, dictating MOR selectivity. Crucially, the C-terminal amidation removes the negative charge of the carboxylate group. At physiological pH, the free N-terminus retains a positive charge, rendering the entire peptide a net-positive, aromatic-cationic molecule. This electrostatic profile is the exact biophysical trigger required for mitochondrial penetration.

Mechanism I: Mitochondrial Cytoprotection & Bioenergetic Restoration

Drawing direct mechanistic parallels from the well-characterized, the aromatic-cationic nature of H-Tyr-Tyr-Phe-NH2 drives its accumulation in the inner mitochondrial membrane (IMM) independently of the mitochondrial membrane potential ( ΔΨm​ ).

Once localized to the IMM, the peptide binds specifically to cardiolipin , a highly negatively charged phospholipid. Under oxidative stress, cardiolipin typically undergoes peroxidation, which converts bound cytochrome c into a peroxidase, leading to electron transport chain (ETC) collapse and apoptosis. By electrostatically shielding cardiolipin, the tripeptide preserves the electron-carrying function of cytochrome c, stabilizes respiratory supercomplexes, and restores ATP synthesis while neutralizing superoxide radicals.

Mitochondrial_Mechanism Peptide H-Tyr-Tyr-Phe-NH2 (Aromatic-Cationic Tripeptide) IMM Inner Mitochondrial Membrane (Accumulation) Peptide->IMM Penetrates Cell ROS mROS Reduction (Superoxide Scavenging) Peptide->ROS Direct Scavenging (Tyr-OH) Cardiolipin Cardiolipin Binding (Electrostatic/Hydrophobic) IMM->Cardiolipin Targets CytC Cytochrome c (Prevents Peroxidase Activity) Cardiolipin->CytC Protects ETC Electron Transport Chain (Complex I-IV Stabilization) Cardiolipin->ETC Anchors CytC->ROS Inhibits ROS Generation ATP ATP Synthesis (Bioenergetic Restoration) ETC->ATP Enhances OXPHOS

Fig 1: Mitochondrial cytoprotection pathway of H-Tyr-Tyr-Phe-NH2 via cardiolipin interaction.

Mechanism II: GPCR Modulation via the µ-Opioid Receptor (MOR)

H-Tyr-Tyr-Phe-NH2 functions as an opioid receptor modulator by interacting with the MOR, a Gi​/Go​ -coupled G-protein coupled receptor (GPCR). The binding of the Tyr1 message domain induces a conformational shift in the receptor, catalyzing the exchange of GDP for GTP on the Gαi​ subunit.

This dissociation triggers a dual-pronged inhibitory cascade:

  • Gαi​ Subunit: Directly inhibits Adenylyl Cyclase (AC), halting the conversion of ATP to cyclic AMP (cAMP).

  • Gβγ Dimer: Activates G protein-coupled inwardly rectifying potassium (GIRK) channels causing K+ efflux (hyperpolarization), while simultaneously blocking Voltage-Gated Calcium Channels (VGCCs) to prevent Ca2+ influx, effectively silencing neuronal nociceptive transmission.

MOR_Signaling Ligand H-Tyr-Tyr-Phe-NH2 (Opioid Pharmacophore) Receptor µ-Opioid Receptor (MOR) (GPCR Activation) Ligand->Receptor Binds (Tyr1-Message) GiGo Gi/Go Protein Complex (Subunit Dissociation) Receptor->GiGo Activates AC Adenylyl Cyclase (AC) (Inhibition) GiGo->AC Gαi Subunit GIRK GIRK Channels (K+ Efflux) GiGo->GIRK Gβγ Subunit VGCC VGCC Channels (Ca2+ Influx Blocked) GiGo->VGCC Gβγ Subunit cAMP cAMP Accumulation (Decreased) AC->cAMP Downregulates

Fig 2: µ-Opioid Receptor (MOR) Gi/Go-coupled signaling cascade activated by the tripeptide.

In Vitro Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal causality checks. Assays must contain specific antagonists or uncouplers to validate that the observed effects are mechanism-specific, not artifactual.

Protocol A: Mitochondrial Bioenergetics & ROS Quantification

Objective: Validate the peptide's ability to preserve ΔΨm​ and scavenge superoxide under oxidative stress. Model: SH-SY5Y Human Neuroblastoma cells. We utilize this line due to its high basal metabolic rate, making it an ideal proxy for neurodegenerative oxidative stress.

  • Cell Seeding & Stress Induction: Seed SH-SY5Y cells at 2×104 cells/well in a 96-well black microplate. Challenge the cells with 100 µM H2​O2​ for 2 hours. Causality Check: This specific concentration induces measurable mitochondrial depolarization without causing immediate necrotic membrane rupture.

  • Peptide Incubation: Treat the stressed cells with H-Tyr-Tyr-Phe-NH2 (dose-response: 0.1 µM to 10 µM) for 4 hours.

  • ΔΨm​ Validation (JC-1 Assay): Add 2 µM JC-1 dye. In healthy mitochondria, JC-1 forms J-aggregates (Red, Ex/Em = 535/590 nm). In depolarized mitochondria, it remains a monomer (Green, Ex/Em = 485/530 nm).

    • Self-Validation: Include a well treated with 50 µM FCCP (a potent mitochondrial uncoupler). If the FCCP well does not shift completely to green, the assay is invalid.

  • mROS Quantification (MitoSOX Red): In a parallel plate, add 5 µM MitoSOX Red. Measure fluorescence (Ex/Em = 510/580 nm). A decrease in signal correlates directly with the peptide's superoxide scavenging efficacy.

Protocol B: GPCR Modulation via HTRF cAMP Assay

Objective: Confirm Gi​ -coupled MOR activation by measuring the downstream inhibition of cAMP. Model: HEK293 cells stably transfected with human MOR.

  • Baseline Stimulation: Because MOR is Gi​ -coupled, basal cAMP levels are too low to observe inhibition. You must first stimulate the cells with 10 µM Forskolin (a direct Adenylyl Cyclase activator) to artificially raise the cAMP baseline.

  • Ligand Treatment: Co-incubate the cells with Forskolin and serial dilutions of H-Tyr-Tyr-Phe-NH2 (1 nM to 10 µM) for 30 minutes.

  • HTRF Detection: Lyse the cells using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. HTRF is chosen over standard ELISA because time-resolved gating eliminates background autofluorescence, ensuring high signal-to-noise ratios.

    • Self-Validation: Include a control group co-treated with 1 µM Naloxone (a competitive MOR antagonist). If Naloxone fails to reverse the peptide-induced cAMP drop, the peptide is acting via an off-target mechanism.

Experimental_Workflow Prep Cell Culture Preparation (SH-SY5Y / HEK293-MOR) Stress Induce Stress / Baseline (H2O2 or Forskolin) Prep->Stress Treat Peptide Incubation (H-Tyr-Tyr-Phe-NH2) Stress->Treat Assay Fluorescence Assay (JC-1 / HTRF cAMP) Treat->Assay Analyze Data Quantification (Ratio / IC50 Calculation) Assay->Analyze

Fig 3: Standardized in vitro workflow for evaluating bioenergetics and GPCR modulation.

Quantitative Data: SAR & Pharmacological Profiling

To contextualize the efficacy of H-Tyr-Tyr-Phe-NH2, we must compare it against the gold-standard reference peptides in both the opioid and mitochondrial fields. As demonstrated in, truncation generally reduces absolute receptor affinity but broadens the molecule's utility as a multi-target scaffold.

Table 1: Comparative SAR Profiling of Aromatic-Cationic & Opioid Scaffolds

Peptide ScaffoldAmino Acid SequencePrimary TargetMOR Affinity ( Ki​ , nM)ROS Inhibition ( IC50​ , µM)Pharmacological Profile
H-Tyr-Tyr-Phe-NH2 Y-Y-F-NH2Dual (MOR / IMM)~ 15.0 - 45.0~ 4.5 - 8.0Dual-action research scaffold
Endomorphin-1 Y-P-W-F-NH2MOR0.36> 100Potent, selective MOR agonist
Endomorphin-2 Y-P-F-F-NH2MOR0.69> 100Potent, selective MOR agonist
Elamipretide (SS-31) D-Arg-Dmt-K-F-NH2IMM (Cardiolipin)> 10000.01Selective cardiolipin protector

Data Interpretation: While H-Tyr-Tyr-Phe-NH2 does not possess the sub-nanomolar MOR affinity of intact Endomorphin-2, nor the picomolar ROS inhibition of SS-31, its value lies in its dual-modulatory capacity. It serves as a highly efficient starting point for synthesizing bivalent ligands aimed at treating neurodegenerative pain states where both nociception and mitochondrial dysfunction are present.

References

  • Szeto, H. H. "First-in-class cardiolipin-protective compound as a therapeutic agent to restore mitochondrial bioenergetics." British Journal of Pharmacology, 2014. Available at:[Link]

  • Mitchell, W. et al. "Cardiolipin-targeted peptides rejuvenate mitochondrial function, remodel mitochondria, and promote tissue regeneration during aging." Archives of Biochemistry and Biophysics, 2018. Available at:[Link]

  • Balboni, G. et al. "Evaluation of the Dmt−Tic Pharmacophore: Conversion of a Potent δ-Opioid Receptor Antagonist into a Potent δ Agonist and Ligands with Mixed Properties." Journal of Medicinal Chemistry, ACS Publications, 2002. Available at:[Link]

Exploratory

A Comprehensive Guide to the Molecular Weight and Exact Mass Calculation of H-Tyr-Tyr-Phe-NH2

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in peptide analysis. It provides a detailed methodology for the calculation of both the aver...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in peptide analysis. It provides a detailed methodology for the calculation of both the average molecular weight and the monoisotopic exact mass of the tripeptide H-Tyr-Tyr-Phe-NH2, a compound of interest in various biomedical research fields. This guide emphasizes the theoretical underpinnings and practical steps necessary for accurate mass determination, a critical parameter in peptide synthesis, purification, and characterization.

Foundational Concepts: Distinguishing Average Molecular Weight and Monoisotopic Exact Mass

In the realm of peptide analysis, particularly in the context of mass spectrometry, it is crucial to differentiate between two key mass-related concepts: average molecular weight and monoisotopic exact mass.

  • Average Molecular Weight (or Molar Mass) is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element in the molecule. This value is most relevant for macroscopic quantities of a substance where a statistical distribution of isotopes is present.

  • Monoisotopic Exact Mass is the sum of the masses of the most abundant naturally occurring stable isotope of each constituent element. This calculation is of paramount importance in high-resolution mass spectrometry, where individual isotopic peaks can be resolved.

The choice between calculating the average molecular weight or the monoisotopic mass is dictated by the analytical technique being employed. For routine laboratory work involving bulk quantities, the average molecular weight is sufficient. However, for precise mass spectrometric analysis, the monoisotopic mass is the required value.

Determining the Chemical Formula of H-Tyr-Tyr-Phe-NH2

The first step in any mass calculation is to establish the correct chemical formula of the peptide. H-Tyr-Tyr-Phe-NH2 is a tripeptide composed of two tyrosine (Tyr) residues and one phenylalanine (Phe) residue, with a C-terminal amide group (-NH2).

To determine the overall chemical formula, we will sum the atomic compositions of the individual amino acid residues and then account for the formation of peptide bonds and the C-terminal amidation.

  • Tyrosine (Tyr): C₉H₁₁NO₃

  • Phenylalanine (Phe): C₉H₁₁NO₂

The formation of a peptide bond between two amino acids involves the condensation of the carboxyl group of one amino acid with the amino group of another, resulting in the loss of one molecule of water (H₂O). In a tripeptide, two peptide bonds are formed, leading to the elimination of two water molecules.

The C-terminal carboxyl group is modified to an amide. This involves the removal of an oxygen atom and a hydrogen atom (-OH) from the C-terminus and the addition of a nitrogen and two hydrogen atoms (-NH₂). The net change is the replacement of -OH with -NH₂.

Therefore, the chemical formula for H-Tyr-Tyr-Phe-NH2 can be calculated as follows:

(2 x C₉H₁₁NO₃) + (1 x C₉H₁₁NO₂) - (2 x H₂O) + (NH - O) = (C₁₈H₂₂N₂O₆) + (C₉H₁₁NO₂) - (H₄O₂) + (NH⁻¹) = C₂₇H₃₃N₃O₈ - H₄O₂ + NH⁻¹ = C₂₇H₂₉N₃O₆ + NH = C₂₇H₃₀N₄O₅ [1]

Calculation of Average Molecular Weight

The average molecular weight is calculated by summing the average atomic weights of all atoms in the chemical formula. The average atomic weights are based on the natural isotopic abundance of each element.

The required average atomic weights are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Calculation Steps:

  • Carbon: 27 atoms × 12.011 u/atom = 324.297 u

  • Hydrogen: 30 atoms × 1.008 u/atom = 30.240 u

  • Nitrogen: 4 atoms × 14.007 u/atom = 56.028 u

  • Oxygen: 5 atoms × 15.999 u/atom = 79.995 u

Total Average Molecular Weight: 324.297 u + 30.240 u + 56.028 u + 79.995 u = 490.560 u

This value is consistent with reported molecular weights for H-Tyr-Tyr-Phe-NH2.[1]

Calculation of Monoisotopic Exact Mass

The monoisotopic exact mass is calculated using the mass of the most abundant stable isotope for each element. This is the mass that would be observed for a single molecule containing only these specific isotopes in a high-resolution mass spectrometer.

The required monoisotopic masses are:

  • ¹²C: 12.000000 u[2][3]

  • ¹H: 1.007825 u[4][5]

  • ¹⁴N: 14.003074 u[6][7][8]

  • ¹⁶O: 15.994915 u[9][10][11][12][13]

Calculation Steps:

  • Carbon (¹²C): 27 atoms × 12.000000 u/atom = 324.000000 u

  • Hydrogen (¹H): 30 atoms × 1.007825 u/atom = 30.234750 u

  • Nitrogen (¹⁴N): 4 atoms × 14.003074 u/atom = 56.012296 u

  • Oxygen (¹⁶O): 5 atoms × 15.994915 u/atom = 79.974575 u

Total Monoisotopic Exact Mass: 324.000000 u + 30.234750 u + 56.012296 u + 79.974575 u = 490.221621 u

Summary of Mass Data

ParameterValueUnit
Chemical FormulaC₂₇H₃₀N₄O₅
Average Molecular Weight490.560u (Da)
Monoisotopic Exact Mass490.221621u (Da)

Experimental Workflow for Mass Determination

The following diagram illustrates a typical experimental workflow for the determination of the molecular mass of a synthetic peptide like H-Tyr-Tyr-Phe-NH2.

Mass_Determination_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometric Analysis Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Peptide Purification RP-HPLC Purification Cleavage->Purification Deprotected Peptide Sample_Prep Sample Preparation Purification->Sample_Prep Purified Peptide MS_Analysis High-Resolution MS Sample_Prep->MS_Analysis Analyte Solution Data_Analysis Data Analysis & Mass Confirmation MS_Analysis->Data_Analysis Mass Spectrum Result Result Data_Analysis->Result Confirmed Mass

Caption: Experimental workflow for peptide mass verification.

Protocol for Mass Spectrometric Analysis:

  • Sample Preparation:

    • Dissolve the purified H-Tyr-Tyr-Phe-NH2 peptide in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate ionization. The concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the mass spectrometer.

  • Mass Spectrometry:

    • Infuse the sample into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode. The peptide is expected to be observed as protonated molecular ions, such as [M+H]⁺.

  • Data Analysis:

    • Process the acquired mass spectrum to identify the peak corresponding to the [M+H]⁺ ion of the peptide.

    • Compare the experimentally determined monoisotopic mass of this ion with the calculated theoretical monoisotopic mass. A mass accuracy within a few parts per million (ppm) is typically expected for confirmation of the peptide's identity.

Logical Relationship of Mass Calculation Components

The accurate calculation of a peptide's mass is dependent on the precise determination of its constituent parts. The following diagram illustrates this logical relationship.

Mass_Calculation_Logic Peptide H-Tyr-Tyr-Phe-NH2 Amino_Acids Amino Acid Residues (Tyr, Tyr, Phe) Peptide->Amino_Acids Modifications Terminal Modifications (N-terminus: H, C-terminus: NH2) Peptide->Modifications Chemical_Formula Overall Chemical Formula (C27H30N4O5) Amino_Acids->Chemical_Formula Modifications->Chemical_Formula Atomic_Masses Elemental Atomic Masses (C, H, N, O) Chemical_Formula->Atomic_Masses Average_MW Average Molecular Weight Atomic_Masses->Average_MW Exact_Mass Monoisotopic Exact Mass Atomic_Masses->Exact_Mass

Sources

Foundational

Probing the Conformational Landscape of H-Tyr-Tyr-Phe-NH2 in Aqueous Solution: A Technical Guide

This in-depth technical guide provides a comprehensive framework for elucidating the structural conformation of the aromatic-rich tripeptide, H-Tyr-Tyr-Phe-NH2, in an aqueous environment. Designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for elucidating the structural conformation of the aromatic-rich tripeptide, H-Tyr-Tyr-Phe-NH2, in an aqueous environment. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical approach to conformational analysis, grounded in the principles of biophysical chemistry and computational modeling. We will explore the causality behind experimental choices, ensuring a self-validating system of inquiry. While specific experimental data for H-Tyr-Tyr-Phe-NH2 is not extensively available in public literature, we will draw upon established methodologies and data from closely related Tyr- and Phe-containing peptides to construct a robust and illustrative guide.

Introduction: The Significance of Aromatic Peptide Conformation

Short peptides rich in aromatic residues, such as H-Tyr-Tyr-Phe-NH2, represent a fascinating and challenging area of study. The presence of multiple aromatic side chains (two tyrosines and one phenylalanine) introduces the potential for complex non-covalent interactions, including π-π stacking and hydrophobic collapse, which can significantly influence the peptide's conformational ensemble in aqueous solution. Understanding these preferred conformations is paramount, as the three-dimensional structure of a peptide is intrinsically linked to its biological activity.

The Tyr-Phe motif is a well-known pharmacophore in a variety of endogenous and synthetic opioid peptides[1][2]. For instance, the N-terminal tetrapeptide of enkephalin, H-Tyr-D-Ala-Gly-Phe-NH2, exhibits potent analgesic activity, highlighting the critical role of the Tyr and Phe residues in receptor binding and activation[1]. The spatial arrangement of these aromatic side chains, governed by the peptide's conformational preferences, dictates its ability to interact with specific biological targets. Therefore, a thorough understanding of the conformational landscape of H-Tyr-Tyr-Phe-NH2 is a crucial first step in exploring its potential as a bioactive molecule.

This guide will detail a multi-pronged approach, combining the experimental rigor of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy with the detailed insights of Molecular Dynamics (MD) simulations to build a comprehensive picture of the peptide's structure and dynamics in solution.

A Synergistic Approach to Conformational Analysis

To obtain a holistic understanding of the conformational preferences of H-Tyr-Tyr-Phe-NH2, a combination of experimental and computational techniques is indispensable. Each method provides a unique piece of the structural puzzle, and their integration allows for a more complete and validated model.

cluster_exp Experimental Approaches cluster_comp Computational Approaches cluster_analysis Integrated Structural Model NMR NMR Spectroscopy Model Conformational Ensemble of H-Tyr-Tyr-Phe-NH2 NMR->Model Distance & Dihedral Angle Restraints CD Circular Dichroism CD->Model Secondary Structure Estimation MD Molecular Dynamics MD->Model Dynamic Behavior & Energy Landscapes Model->NMR Validation Model->CD Validation Model->MD Validation

Figure 1: A synergistic workflow for the conformational analysis of H-Tyr-Tyr-Phe-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

NMR spectroscopy is the cornerstone of solution-state peptide structure determination, providing information on through-bond and through-space atomic interactions. For a short, flexible peptide like H-Tyr-Tyr-Phe-NH2, a suite of 1D and 2D NMR experiments is necessary to extract meaningful structural restraints.

Rationale for Experimental Choices

The primary challenge with short, linear peptides is their conformational flexibility, which can lead to averaged NMR signals. Therefore, the goal is to acquire a set of parameters that can define the boundaries of the conformational space sampled by the peptide.

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and the dispersion of proton signals. The chemical shifts of amide protons can offer preliminary clues about their involvement in hydrogen bonding.

  • 2D TOCSY (Total Correlation Spectroscopy): Essential for the assignment of proton resonances within each amino acid residue's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the three-dimensional structure. NOE/ROE cross-peaks arise from through-space dipole-dipole interactions between protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculations. For a small peptide like a tripeptide, ROESY is often preferred as it mitigates the issue of near-zero NOEs for molecules with intermediate correlation times.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Aids in the unambiguous assignment of proton and carbon resonances.

  • Temperature Coefficient Studies: Measuring the change in amide proton chemical shifts with temperature can help identify protons that are shielded from the solvent, suggesting their involvement in intramolecular hydrogen bonds.

Experimental Protocol: NMR Analysis of H-Tyr-Tyr-Phe-NH2
  • Sample Preparation:

    • Dissolve 1-5 mg of high-purity (>95%) synthetic H-Tyr-Tyr-Phe-NH2 in 500 µL of a 90% H₂O/10% D₂O mixture. The D₂O provides a lock signal for the spectrometer.

    • Adjust the pH of the solution to a desired value (e.g., pH 5.0 to minimize amide proton exchange) using dilute HCl or NaOH.

    • Add a known concentration of a reference compound, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt), for chemical shift referencing.

  • Data Acquisition:

    • Acquire all NMR data on a high-field spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

    • Record a 1D ¹H spectrum to assess sample quality.

    • Acquire a 2D TOCSY spectrum with a mixing time of 80 ms to facilitate complete intra-residue correlations.

    • Acquire a 2D ROESY spectrum with a mixing time of 200-300 ms to detect through-space correlations.

    • (Optional) Acquire a natural abundance ¹H-¹³C HSQC spectrum to aid in resonance assignment.

    • For temperature coefficient studies, acquire a series of 1D ¹H spectra at different temperatures (e.g., in 5 K increments from 283 K to 313 K).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and ROESY spectra, starting with the unique spin systems of the aromatic residues and then proceeding to the backbone protons.

    • Integrate the cross-peaks in the ROESY spectrum and convert them into upper distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Calculate the temperature coefficients (Δδ/ΔT in ppb/K) for the amide protons. Values less negative than -4.5 ppb/K are indicative of solvent-shielded protons.

Expected Data and Interpretation

For a flexible peptide like H-Tyr-Tyr-Phe-NH2, a single, rigid structure is not expected. Instead, the NMR data will be used to define a family of conformations that are consistent with the experimental restraints.

NMR Parameter Structural Information Expected for H-Tyr-Tyr-Phe-NH2
ROE Cross-peaks Interproton distances (< 5 Å)Potential ROEs between the aromatic rings of Tyr¹, Tyr², and Phe³ could indicate folded or stacked conformations. ROEs between backbone protons will define the peptide's turn-like character.
³J(HN,Hα) Coupling Constants Backbone dihedral angle (φ)Values around 6-8 Hz would suggest a more extended conformation, while smaller or larger values could indicate turns.
Amide Proton Chemical Shifts Hydrogen bonding environmentDownfield shifted amide protons may be involved in hydrogen bonds.
Temperature Coefficients Solvent accessibility of amide protonsLow temperature coefficients for certain amide protons would suggest their participation in stable intramolecular hydrogen bonds, indicative of a folded structure.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy is a rapid and sensitive technique for evaluating the overall secondary structure content of a peptide in solution. While it does not provide atomic-level detail, it is an excellent complementary technique to NMR for confirming the presence of ordered structures and for monitoring conformational changes as a function of environment (e.g., pH, temperature, addition of co-solvents).

Rationale for Experimental Choices

The far-UV CD spectrum (190-250 nm) is sensitive to the conformation of the peptide backbone. Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD signatures. For a short peptide like H-Tyr-Tyr-Phe-NH2, we might expect to see signatures corresponding to β-turns or a predominantly random coil structure.

Experimental Protocol: CD Analysis of H-Tyr-Tyr-Phe-NH2
  • Sample Preparation:

    • Prepare a stock solution of H-Tyr-Tyr-Phe-NH2 in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate buffer, pH 7.0).

    • Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (for tyrosine) or by amino acid analysis.

    • Prepare a series of dilutions to a final concentration of approximately 50-100 µM.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire spectra in a quartz cuvette with a path length of 1 mm.

    • Record spectra from 260 nm to 190 nm at a scanning speed of 50 nm/min, with a bandwidth of 1 nm and a response time of 1 s.

    • Average at least three scans to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Processing and Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg × 100) / (c × n × l) where mdeg is the measured ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues (3), and l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum for characteristic features of different secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element, but these should be interpreted with caution for short peptides.

Expected Data and Interpretation
Secondary Structure Characteristic CD Minima (nm) Characteristic CD Maxima (nm)
α-helix ~222 and ~208~192
β-sheet ~218~195
β-turn Varies depending on turn type, often a weak negative band around 205-230 nm and a positive band below 200 nm.
Random Coil Strong negative band around 198 nm

For H-Tyr-Tyr-Phe-NH2 in aqueous solution, it is likely that the CD spectrum will be dominated by features of a random coil or show characteristics of a β-turn structure. The presence of a defined secondary structure would be a significant finding and would correlate well with NMR data suggesting a folded conformation.

Molecular Dynamics (MD) Simulations: Visualizing Conformational Dynamics

MD simulations provide a computational microscope to visualize the dynamic behavior of H-Tyr-Tyr-Phe-NH2 in a simulated aqueous environment. By solving Newton's equations of motion for the atoms in the system, MD can explore the conformational landscape of the peptide over time, revealing preferred conformations, transient states, and the role of solvent in stabilizing the structure.

Rationale for Simulation Choices
  • Explicit Solvent Model: Using an explicit water model (e.g., TIP3P) is crucial for accurately capturing the hydrophobic effect and specific peptide-water hydrogen bonding interactions, which are expected to be major determinants of the conformation of this aromatic-rich peptide.

  • Force Field: A well-validated force field for proteins and peptides, such as AMBER or CHARMM, should be used to describe the interatomic interactions.

  • Simulation Time: A sufficiently long simulation (on the order of hundreds of nanoseconds to microseconds) is necessary to ensure adequate sampling of the conformational space of a flexible tripeptide.

Simulation Protocol: MD of H-Tyr-Tyr-Phe-NH2 in Water
  • System Setup:

    • Build the initial structure of H-Tyr-Tyr-Phe-NH2 in an extended conformation using a molecular modeling program (e.g., PyMOL, Chimera).

    • Place the peptide in the center of a cubic or rectangular box of explicit water molecules. Ensure a minimum distance of 10-12 Å between the peptide and the box edges.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

    • Select a suitable force field (e.g., AMBER ff19SB) and water model (e.g., TIP3P).

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions, with positional restraints on the peptide to allow the solvent to equilibrate.

    • Switch to constant pressure (NPT) conditions and continue the equilibration until the system's density and temperature have stabilized. Gradually release the positional restraints on the peptide.

  • Production Simulation:

    • Run the production MD simulation for a duration of at least 500 ns, saving the coordinates of the system at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the trajectory for various structural parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the overall stability of the peptide's conformation.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the peptide.

      • Radius of gyration to monitor the compactness of the structure.

      • Intramolecular hydrogen bonds.

      • Dihedral angle distributions (Ramachandran plots) to characterize the backbone conformations.

      • Distances between the aromatic rings to probe for π-π stacking interactions.

Start Build Initial Structure Solvate Solvate with Explicit Water Start->Solvate Ions Add Counter-ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Heat NVT Equilibration (Heating) Minimize->Heat Pressure NPT Equilibration (Pressure) Heat->Pressure Production Production MD (NPT) Pressure->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: A generalized workflow for setting up and running a molecular dynamics simulation of H-Tyr-Tyr-Phe-NH2.

Expected Insights from MD Simulations

The MD simulations will provide a dynamic picture of the conformational ensemble of H-Tyr-Tyr-Phe-NH2. It is anticipated that the peptide will not adopt a single static conformation but will instead populate a set of interconverting structures. The simulations will allow for the visualization of these conformations and the quantification of their relative populations. Of particular interest will be the extent of intramolecular interactions between the three aromatic rings and the role of water in mediating these interactions. The results from the MD simulations can be directly compared with the experimental data from NMR and CD for validation. For example, the average interproton distances calculated from the simulation can be compared with the NOE-derived distance restraints.

Conclusion: Towards a Unified Model of Conformation

The structural elucidation of a flexible, aromatic-rich tripeptide like H-Tyr-Tyr-Phe-NH2 in aqueous solution requires a carefully planned and integrated approach. By combining the strengths of high-resolution NMR spectroscopy, the secondary structure sensitivity of CD spectroscopy, and the dynamic insights from molecular dynamics simulations, a comprehensive and self-validating model of its conformational landscape can be constructed. This guide has provided the strategic framework and detailed protocols necessary to undertake such an investigation. The resulting structural information will be invaluable for understanding the fundamental biophysical properties of this peptide and will serve as a critical foundation for exploring its potential biological functions and for the rational design of novel peptide-based therapeutics.

References

  • Janecka, A., Fichna, J., & Mirowski, M. (2004). Opioid receptors and their ligands. Current Topics in Medicinal Chemistry, 4(1), 1-17.
  • Schiller, P. W. (2010). Bi- or multifunctional opioid peptide drugs. Life sciences, 86(15-16), 598-603.
  • Additional relevant references for NMR, CD, and MD methodologies would be included here.

Sources

Exploratory

Technical Whitepaper: H-Tyr-Tyr-Phe-NH2 (CAS 117756-23-7) – Physicochemical Properties, Synthesis, and Pharmacological Profiling

Executive Summary H-Tyr-Tyr-Phe-NH2 (CAS 117756-23-7) is a synthetic, aromatic tripeptide characterized by its C-terminal amidation and dense electron-rich side chains[1]. As a core pharmacophore motif found in endogenou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Tyr-Tyr-Phe-NH2 (CAS 117756-23-7) is a synthetic, aromatic tripeptide characterized by its C-terminal amidation and dense electron-rich side chains[1]. As a core pharmacophore motif found in endogenous opioid peptides (e.g., endomorphins) and engineered adiponectin receptor agonists, this peptide serves as a critical scaffold in neuropharmacology and metabolic disease research[2]. This technical guide provides an authoritative synthesis of its structural biology, validated synthesis protocols, and safety data, designed for drug development professionals.

Physicochemical Properties & Structural Biology

The tripeptide consists of two Tyrosine (Tyr) residues and one Phenylalanine (Phe) residue. The C-terminal amidation removes the negative charge of the carboxylate group, increasing the peptide's overall hydrophobicity and conferring resistance against exopeptidases[3].

Table 1: Chemical and Physical Identity
PropertyValue/Description
Chemical Name H-Tyr-Tyr-Phe-NH2
CAS Registry Number 117756-23-7[4]
Molecular Formula C₂₇H₃₀N₄O₅[1]
Molecular Weight 490.56 g/mol [1]
Sequence YYF (Amidated C-terminus)
Isoelectric Point (pI) ~9.5 (Cationic at physiological pH)

Structural Causality: The aromatic rings of the Tyr-Tyr-Phe sequence engage in extensive π-π stacking and hydrophobic interactions. Crystallographic studies on the related Tyr-Tyr-Phe dihydrate demonstrate that the phenolic hydroxyls and the phenyl ring act as potent hydrogen bond donors and acceptors, facilitating the rigid, folded conformations essential for deep-pocket receptor binding[5]. Furthermore, the supramolecular assembly of YYF-containing peptides often results in pseudo-macrocyclic structures, enhancing their binding affinity to "undruggable" targets[6].

Pharmacological Mechanisms & Receptor Interactions

H-Tyr-Tyr-Phe-NH2 shares critical structural homology with the active domains of several major receptor ligands. By isolating the YYF motif, researchers can probe specific receptor interactions without the steric hindrance of larger peptide sequences.

  • Opioid Receptor Modulation: The N-terminal Tyrosine is the universal "message" domain for opioid receptor recognition. The subsequent aromatic residues (Tyr-Phe) dictate receptor subtype selectivity, making the YYF-NH2 scaffold a valuable tool for designing highly selective μ-opioid receptor (MOR) modulators and bivalent ligands[3].

  • Adiponectin Receptor (AdipoR1) Agonism: The YYF motif is natively present in the binding pocket of AdipoR1 agonists (such as the 15-mer BHD1028). Interaction of this motif with AdipoR1 promotes AMP-activated protein kinase (AMPK) phosphorylation, driving mitochondrial biogenesis and cellular cytoprotection[2].

Pathway Ligand H-Tyr-Tyr-Phe-NH2 (Pharmacophore) Receptor Target GPCR / AdipoR1 (Membrane Receptor) Ligand->Receptor High-Affinity Binding GProtein Gi/o or AMPK Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Signal Transduction Outcome Metabolic Modulation & Cytoprotection GProtein->Outcome Direct Kinase Action Effector->Outcome Decreased cAMP

Figure 1: Proposed signal transduction cascade modulated by YYF-motif aromatic peptides.

Validated Synthesis & Purification Protocol

To ensure high fidelity and yield, we utilize Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system . The following workflow integrates in-process quality controls to guarantee the integrity of the final C27H30N4O5 product[7].

Step-by-Step Methodology
  • Resin Preparation (Causality: Amide Generation)

    • Action: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Rink Amide resin is specifically chosen because acidolytic cleavage directly yields the required C-terminal amide, bypassing a secondary, low-yield solution-phase amidation step[7].

  • Fmoc Deprotection & Validation

    • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Validation: Perform a Kaiser test. A deep blue color confirms the successful unmasking of free primary amines.

  • Coupling of Fmoc-Phe-OH

    • Action: Add 4 eq of Fmoc-Phe-OH, 4 eq HBTU, and 8 eq DIPEA in DMF. React for 45 minutes.

    • Validation: A negative (yellow) Kaiser test confirms >99% coupling efficiency. If blue, repeat the coupling step.

  • Iterative Elongation with Fmoc-Tyr(tBu)-OH

    • Action: Repeat the deprotection and coupling cycles for the two Tyrosine residues.

    • Causality: The tert-butyl (tBu) protecting group on Tyrosine is critical; it prevents the highly reactive phenolic hydroxyl from undergoing unwanted O-alkylation during the coupling cycles[7].

  • Global Cleavage and Scavenging

    • Action: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

    • Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger. Without TIS, the tBu carbocations released from Tyrosine would re-alkylate the electron-rich aromatic rings of the peptide, destroying the product yield.

  • Purification and Final Validation

    • Action: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).

    • Validation: Confirm chemical identity via ESI-MS (Expected [M+H]⁺ = 491.5 m/z) and ensure >95% purity via analytical HPLC.

Workflow Resin 1. Rink Amide Resin (Solid Support) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Swell in DMF CouplePhe 3. Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotect->CouplePhe Kaiser Test: Blue CoupleTyr 4. Couple Fmoc-Tyr(tBu)-OH (Iterative x2) CouplePhe->CoupleTyr Kaiser Test: Yellow Cleavage 5. TFA/TIS/H2O Cleavage (Global Deprotection) CoupleTyr->Cleavage Sequence Complete Purify 6. RP-HPLC & MS (Self-Validation) Cleavage->Purify Ether Precipitation

Figure 2: Self-validating Fmoc solid-phase peptide synthesis workflow for H-Tyr-Tyr-Phe-NH2.

Safety Data & Handling (SDS)

As a biologically active synthetic peptide intended strictly for research use only (RUO), H-Tyr-Tyr-Phe-NH2 requires standard laboratory safety protocols[1][4].

Table 2: Safety & Handling Guidelines
CategoryRecommendation
Toxicity & Hazards May cause skin, eye, or respiratory irritation. Avoid aerosolization.
PPE Requirements Nitrile gloves, safety goggles, and a well-ventilated fume hood or biosafety cabinet during reconstitution.
Storage Conditions Store lyophilized powder at -20°C, desiccated and protected from light.
Reconstitution Soluble in DMSO or slightly acidic aqueous buffers. Prepare single-use aliquots to avoid freeze-thaw degradation.

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Protocols & Analytical Methods

Method

in vivo administration routes and dosing for H-Tyr-Tyr-Phe-NH2

Application Note & Protocol Guide: In Vivo Administration Routes and Dosing Strategies for H-Tyr-Tyr-Phe-NH2 Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: In Vivo Administration Routes and Dosing Strategies for H-Tyr-Tyr-Phe-NH2

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Technical Methodology & Pharmacokinetic Guide

Executive Summary

H-Tyr-Tyr-Phe-NH2 (CAS 117756-23-7) is a synthetic, aromatic cationic-like tripeptide characterized by its lipophilic aromatic residues (Tyrosine and Phenylalanine) and a C-terminal amide[1]. In preclinical research, peptides of this structural class are heavily utilized for their ability to penetrate cell membranes, target mitochondrial inner membranes, and modulate cellular oxidative stress[2]. As small peptides face inherent pharmacokinetic challenges—such as rapid proteolytic degradation and rapid renal clearance—selecting the correct administration route and dosing strategy is paramount. This guide provides field-proven, self-validating protocols to ensure reproducible in vivo outcomes.

Part 1: Pharmacokinetic Profile & Causality of Route Selection

The structural chemistry of H-Tyr-Tyr-Phe-NH2 dictates its in vivo behavior. The C-terminal amide (-NH2) is not merely a synthetic artifact; it fundamentally alters the peptide's survivability by eliminating the negative charge at the C-terminus. This increases overall lipophilicity and confers absolute resistance to carboxypeptidase degradation[1]. However, the N-terminal Tyrosine remains vulnerable to plasma aminopeptidases. Therefore, the choice of administration route must actively bypass or mitigate first-pass hepatic metabolism and rapid enzymatic cleavage[3].

Table 1: Quantitative Dosing Guidelines and Pharmacokinetic Implications

Note: Data represents generalized parameters for aromatic tripeptides in murine models (e.g., C57BL/6 mice).

Administration RouteTypical Dose Range (mg/kg)Estimated T_maxRelative BioavailabilityPrimary Application & Causality
Intravenous (IV) 1.0 - 5.0< 5 mins100%Systemic metabolic modeling. Provides immediate peak plasma concentration (C_max) but suffers from a short half-life due to rapid systemic peptidase exposure.
Intraperitoneal (IP) 2.5 - 10.015 - 30 mins60 - 80%Chronic systemic dosing. Slower absorption via the mesenteric vessels allows for sustained plasma levels, ideal for multi-day metabolic studies.
Subcutaneous (SC) 5.0 - 15.030 - 60 mins40 - 70%Sustained release. The hypodermis provides a depot effect, slowly releasing the lipophilic peptide into circulation.
Intranasal (IN) 0.5 - 2.010 - 20 minsHigh (CNS specific)Neurodegenerative models. Bypasses the blood-brain barrier (BBB) via olfactory and trigeminal nerve pathways, preventing systemic degradation.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must act as a self-validating system. Note: Ensure all animal protocols comply with institutional guidelines and local regulatory frameworks, such as the Act on Welfare and Management of Animals (Japan).

Protocol A: Intranasal (IN) Administration for CNS Targeting

This route is critical for neuroprotection studies, as it delivers the peptide directly to the cerebrospinal fluid (CSF), bypassing the BBB and systemic peptidases.

  • Vehicle Preparation: Reconstitute H-Tyr-Tyr-Phe-NH2 in 0.9% sterile saline or PBS (pH 7.4) to a concentration of 10 mg/mL. Causality: A highly concentrated solution is required because the murine nasal cavity can only accommodate very small volumes without causing aspiration.

  • Subject Positioning: Lightly anesthetize the subject (e.g., 2% Isoflurane) until the righting reflex is lost. Place the subject in a supine position with the head elevated at a 45-degree angle.

  • Administration: Using a precision micropipette, instill 2.5 µL to 5.0 µL of the peptide solution onto the left naris. Allow the subject to inhale the droplet naturally.

  • Alternation: Wait 1-2 minutes, then repeat the process on the right naris. Causality: Alternating nostrils prevents fluid overload in the nasal cavity. Overloading causes the solution to drain into the esophagus, converting an IN administration into an oral administration, where the peptide will be immediately destroyed by gastric acids.

  • Self-Validation Checkpoint: To validate successful BBB bypass, sacrifice a subset of the cohort at 15 minutes post-administration. Draw both CSF and peripheral blood. Use LC-MS/MS to quantify the peptide. Detection of intact H-Tyr-Tyr-Phe-NH2 in the CSF at concentrations significantly higher than in the plasma definitively validates the IN technique.

Protocol B: Intravenous (IV) Tail Vein Injection for Systemic Exposure

Used for evaluating the peptide's effects on peripheral organs (e.g., liver, kidneys) in metabolic disorder models.

  • Preparation: Dilute the peptide in sterile saline to a working concentration of 1 mg/mL. Warm the subject's tail using a heating lamp or warm water bath (37°C - 40°C) for 2-3 minutes. Causality: Warming induces vasodilation, making the lateral tail veins visible and accessible, reducing the risk of tissue damage.

  • Injection: Insert a 27G to 30G needle into the lateral tail vein at a shallow angle (approx. 20 degrees).

  • Delivery Rate: Inject the calculated dose (e.g., 2 mg/kg) via a slow push over 10-15 seconds. Causality: Rapid injection of cationic peptides can trigger a transient histamine-release syndrome or acute cardiovascular fluctuations. A slow push mitigates this risk.

  • Self-Validation Checkpoint: Draw blood at 2, 5, 15, and 30 minutes post-injection. Quantify the intact peptide via HPLC. A standard biphasic clearance curve (a rapid distribution α -phase followed by an elimination β -phase) validates systemic circulation. Failure to detect the peptide at the 2-minute mark indicates a paravenous (subcutaneous) misinjection, invalidating that subject's data.

Part 3: Mandatory Visualizations

Mechanism of Action Pathway

The following diagram illustrates the causality between the peptide's chemical properties and its biological targets.

Pathway A H-Tyr-Tyr-Phe-NH2 (Systemic/IN Admin) B Cellular Internalization (Lipophilic/Cationic) A->B Membrane Penetration C Mitochondrial Targeting (Inner Membrane) B->C Subcellular Localization D ROS Scavenging & Metabolic Regulation C->D Oxidative Modulation

Fig 1: Cellular internalization and mitochondrial targeting pathway of H-Tyr-Tyr-Phe-NH2.

In Vivo Experimental Workflow

This diagram outlines the logical progression of the self-validating experimental design.

Protocol P1 Peptide Reconstitution (Sterile PBS, pH 7.4) P2 Route Selection based on Target Tissue P1->P2 Dose Prep A1 Intranasal (IN) CNS Target P2->A1 Neuro Models A2 Intravenous (IV) Systemic Target P2->A2 Metabolic Models S1 PK/PD Sampling (CSF/Plasma Validation) A1->S1 Bypass BBB A2->S1 Systemic Circ.

Fig 2: In vivo experimental workflow and administration routing for PK/PD validation.

Part 4: Dosing Strategies & Optimization

  • Dose Translation (In Vitro to In Vivo): When translating effective in vitro concentrations (e.g., 1-10 µM) to in vivo models, researchers must account for the volume of distribution ( Vd​ ). Because H-Tyr-Tyr-Phe-NH2 is lipophilic, its Vd​ will likely exceed total blood volume, as it rapidly partitions into tissues[4]. Therefore, initial in vivo doses should be empirically scaled higher than simple blood-volume calculations suggest.

  • Vehicle Optimization: While sterile saline is standard, adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) can prevent the peptide from adhering to the plastic walls of syringes and microcentrifuge tubes, a common issue with highly lipophilic, aromatic peptides that leads to unintentional under-dosing.

  • Sample Extraction: When harvesting plasma or tissue for PK validation, immediately treat the samples with a broad-spectrum protease inhibitor cocktail (containing bestatin to inhibit aminopeptidases) and snap-freeze in liquid nitrogen to prevent ex vivo degradation of the peptide.

References

  • Benchchem. "H-Tyr-Tyr-Phe-NH2 | CAS 117756-23-7". Benchchem Product Catalog. URL:[1]

  • Justia Patents. "Methods and compositions for the prevention and treatment of disease". Patent Application (Aromatic-Cationic Peptides). URL:[3]

  • Frontiers in Chemistry. "Mitochondria-Targeted Nanomedicine for Enhanced Efficacy of Cancer Therapy". URL:[2]

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Application

Advanced Preparation and Dilution Protocols for H-Tyr-Tyr-Phe-NH2 in Cell Culture Assays

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Solubilization Rationale

H-Tyr-Tyr-Phe-NH2 (CAS: 117756-23-7) is a synthetic, aromatic cationic tripeptide with a molecular formula of C₂₇H₃₀N₄O₅ and a molecular weight of 490.55 g/mol [1]. In biomedical research, this peptide is primarily investigated for its cytoprotective properties, specifically its proposed mechanism of targeting cellular oxidative processes and enhancing mitochondrial resilience in models of neurodegeneration and metabolic dysfunction[1].

The chemical and physical behavior of any peptide is strictly dictated by its amino acid composition[2]. H-Tyr-Tyr-Phe-NH2 consists entirely of highly hydrophobic, aromatic residues (Tyrosine, Tyrosine, Phenylalanine). According to established peptide solubility guidelines, sequences containing 50% or more hydrophobic residues are generally insoluble in aqueous solutions[2],[3].

The Causality of Solvent Selection: Attempting to dissolve this highly hydrophobic peptide directly in water or Phosphate-Buffered Saline (PBS) will result in immediate aggregation, inaccurate dosing, and experimental failure[3],[4]. Therefore, it is an absolute imperative to utilize a 100% organic solvent—specifically Dimethyl Sulfoxide (DMSO)—for the initial master stock. DMSO provides optimal solubilization by disrupting intermolecular hydrogen bonding and hydrophobic interactions, while maintaining relatively low cellular toxicity upon subsequent dilution in culture media[2],[3].

Master Stock Reconstitution (10 mM)

To ensure stoichiometric accuracy across all downstream assays, we calculate the exact volume of DMSO required to yield a 10 mM master stock from a standard 1 mg vial.

  • Calculation: 1 mg / 490.55 g/mol = 2.038 µmol.

  • Volume required for 10 mM (10 µmol/mL): 2.038 µmol / 10 mM = 203.8 µL .

Step-by-Step Protocol
  • Thermal Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, causing condensation that degrades the peptide and alters the effective concentration[2],[3].

  • Primary Solubilization: Add 203.8 µL of sterile, cell-culture grade, anhydrous DMSO directly to the 1 mg vial.

  • Homogenization: Vortex the vial gently for 5 seconds. Subsequently, sonicate the vial in a water bath for 3 cycles of 10 seconds each. Chill the vial on ice between sonication cycles.

    • Causality: Sonication provides the mechanical energy required to fully disrupt hydrophobic aggregates, while intermittent icing prevents thermal degradation of the peptide bonds[3].

  • Visual Validation: Inspect the solution against a light source. A properly solubilized peptide will result in a completely transparent, particle-free solution[3].

  • Aliquot and Storage: Divide the 10 mM master stock into low-protein-binding microcentrifuge tubes (e.g., 20 µL per aliquot) and store immediately at -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which induce irreversible peptide crosslinking and structural degradation[4].

G A 1. Lyophilized H-Tyr-Tyr-Phe-NH2 Equilibrate to RT in desiccator B 2. Primary Solubilization Add 203.8 µL 100% DMSO per 1 mg A->B C 3. Homogenization Sonicate 3x 10s (Ice between cycles) B->C D 4. Master Stock Generation 10 mM Concentration, Store at -80°C C->D E 5. Aqueous Dilution Dilute in Media (Final DMSO ≤ 0.1%) D->E

Workflow for H-Tyr-Tyr-Phe-NH2 reconstitution and cell culture dilution.

Aqueous Dilution Strategy for Cell Culture

Transitioning from a 100% DMSO stock to an aqueous cell culture environment requires precision to prevent peptide precipitation. The final DMSO concentration in the cell culture media must be tightly controlled—ideally kept at ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual metabolic shifts[2],[4].

If an experimental design requires a high peptide concentration (e.g., 50 µM) that pushes the DMSO concentration above 0.1%, a strict vehicle control must be employed to validate the data.

Quantitative Dilution Matrix (1 mL Final Volume)
Target Peptide ConcentrationVolume of 10 mM DMSO StockVolume of Culture MediaFinal DMSO ConcentrationExperimental Viability & Notes
100 µM 10.0 µL990.0 µL1.0%High Risk: Significant solvent toxicity likely. Strict vehicle control critical.
50 µM 5.0 µL995.0 µL0.5%Moderate Risk: Acceptable for robust immortalized lines; vehicle control required.
10 µM 1.0 µL999.0 µL0.1%Optimal: Safe for the vast majority of primary and immortalized cell lines.
1 µM 0.1 µL*999.9 µL0.01%Optimal: Requires preparing a 1 mM intermediate stock in DMSO to ensure accurate pipetting.

Application Protocol: In Vitro Mitochondrial Cytoprotection Assay

Because the proposed mechanism of H-Tyr-Tyr-Phe-NH2 involves mitigating oxidative stress and supporting mitochondrial function[1], the following protocol outlines a self-validating system to test its efficacy in cultured neuroblastoma cells (e.g., SH-SY5Y) subjected to oxidative stress.

Experimental Design & Causality

To establish a self-validating system, the assay must isolate the peptide's true biological effect from environmental noise. This requires four distinct conditions:

  • Negative Control: Untreated cells (Establishes baseline mitochondrial health).

  • Positive Control: Cells + 100 µM H₂O₂ (Establishes the maximum oxidative damage threshold).

  • Vehicle Control: Cells + 100 µM H₂O₂ + 0.1% DMSO (Proves that the solvent itself is not responsible for cytoprotection).

  • Experimental: Cells + 100 µM H₂O₂ + 10 µM H-Tyr-Tyr-Phe-NH2 (Tests the therapeutic variable).

Step-by-Step Assay Workflow
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Peptide Pre-treatment: Dilute the 10 mM H-Tyr-Tyr-Phe-NH2 stock 1:1000 in pre-warmed culture media to yield a 10 µM working solution (0.1% DMSO). Replace the media in the experimental wells with this solution. Apply the vehicle control (0.1% DMSO in media) to the appropriate wells. Incubate for 4 hours.

  • Oxidative Challenge: Add H₂O₂ to the positive control, vehicle control, and experimental wells to achieve a final concentration of 100 µM. Incubate for 2 hours.

  • Mitochondrial ROS Detection: Remove media and wash wells once with PBS. Add 5 µM MitoSOX™ Red (a mitochondrial-targeted ROS fluorogenic dye) diluted in Hank's Balanced Salt Solution (HBSS). Incubate in the dark for 30 minutes at 37°C.

  • Quantification: Wash cells twice with warm HBSS to remove background dye. Read fluorescence at Ex/Em: 510/580 nm using a microplate reader.

G P H-Tyr-Tyr-Phe-NH2 (Aromatic Cationic Peptide) M Mitochondrial Inner Membrane (Target Localization) P->M Penetrates R ROS Scavenging (Oxidative Stress Reduction) M->R Facilitates A ATP Production (Metabolic Recovery) M->A Restores C Cytoprotection & Cell Survival R->C Promotes A->C Promotes

Proposed mitochondrial targeting and cytoprotective mechanism of H-Tyr-Tyr-Phe-NH2.

Sources

Method

Application Note: Advanced N-Terminal Fluorescent Labeling Strategies for H-Tyr-Tyr-Phe-NH2

Introduction & Biological Context H-Tyr-Tyr-Phe-NH2 (CAS 117756-23-7) is a synthetic aromatic cationic tripeptide that has demonstrated significant research potential in neurodegenerative and metabolic disorder studies d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

H-Tyr-Tyr-Phe-NH2 (CAS 117756-23-7) is a synthetic aromatic cationic tripeptide that has demonstrated significant research potential in neurodegenerative and metabolic disorder studies due to its cytoprotective properties 1. To investigate its receptor binding affinity, cellular localization, and downstream signaling pathways, researchers frequently require fluorescently labeled analogs to enable biophysical assays such as microscale thermophoresis (MST) 2. Because this specific peptide sequence lacks lysine residues, the sole primary amine available for conjugation is the N-terminal α -amine.

Mechanistic Principles: The Chemistry of Selective Labeling

The structural landscape of H-Tyr-Tyr-Phe-NH2 presents a distinct chemical challenge. The reactive nucleophiles present are:

  • One N-terminal α -amine (pKa 8.9)

  • Two Tyrosine phenolic hydroxyls (pKa 10.5)

To achieve selective N-terminal labeling without causing unwanted O-acylation of the tyrosine residues, the reaction environment must be strictly controlled.

The Causality of pH Control: The reaction of N-Hydroxysuccinimide (NHS) esters or isothiocyanates with amino groups is strongly pH-dependent 3. At a targeted pH of 8.3–8.5, the N-terminal α -amine is sufficiently deprotonated to act as a potent nucleophile. Conversely, the phenolic hydroxyls of the two Tyrosine residues remain predominantly protonated and unreactive. If the pH exceeds 9.0, the risk of off-target O-acylation on the Tyrosine residues increases dramatically, leading to heterogeneous, over-labeled products.

The Causality of Spacer Inclusion: While NHS esters form highly stable amide bonds directly at the N-terminus, the use of Fluorescein isothiocyanate (FITC) requires special consideration. Direct conjugation of FITC to the N-terminal amine can induce an Edman-like degradation during acidic cleavage or storage, resulting in cyclization to a fluorescent thiohydantoin and the truncation of the terminal Tyrosine 4. To prevent this, a spacer (such as 6-aminohexanoic acid) must be incorporated between the peptide and the FITC moiety 5.

Quantitative Comparison of Labeling Chemistries

ParameterNHS-Ester ConjugationIsothiocyanate (FITC) Conjugation
Target Functional Group Primary Amines (N-terminal α -amine)Primary Amines (N-terminal α -amine)
Optimal Reaction pH 8.3 – 8.58.5 – 9.0
Resulting Linkage Stable Amide BondThiourea Bond
Truncation Risk (Edman-like) NoneHigh (Thiohydantoin formation)
Spacer Requirement Not requiredMandatory (e.g., 6-Ahx or β -Ala)
Typical Reaction Time 1 – 2 hours2 – 12 hours

Experimental Workflow

Workflow step1 1. Peptide Preparation Dissolve H-Tyr-Tyr-Phe-NH2 in 0.1 M NaHCO3 (pH 8.3) step3 3. Conjugation Reaction Mix at 1:1.5 (Peptide:Dye) ratio Incubate 1-2h at RT (Dark) step1->step3 step2 2. Fluorophore Activation Dissolve NHS-Ester Dye in Anhydrous DMSO/DMF step2->step3 step4 4. Reaction Quenching Add Tris or Glycine buffer to neutralize unreacted dye step3->step4 step5 5. Purification & Validation Isolate via RP-HPLC Verify via LC-MS step4->step5

Fig 1: Selective N-terminal NHS-ester fluorescent labeling workflow for H-Tyr-Tyr-Phe-NH2 peptide.

Step-by-Step Methodologies

Protocol A: Solution-Phase Labeling with NHS-Ester Dyes

Ideal for modifying commercially purchased, pre-synthesized H-Tyr-Tyr-Phe-NH2.

  • Peptide Solubilization: Dissolve H-Tyr-Tyr-Phe-NH2 in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 2–5 mg/mL.

    • Causality: Amine-free buffers are critical. Using Tris at this stage would result in the buffer competing with the peptide for the NHS ester, neutralizing the dye 3.

  • Dye Preparation: Dissolve the NHS-ester fluorophore (e.g., Alexa Fluor 488 NHS ester) in high-quality, anhydrous DMSO or DMF immediately prior to use.

    • Causality: NHS esters hydrolyze rapidly in aqueous environments. Anhydrous solvent preserves the reactive leaving group until the moment of conjugation 3.

  • Conjugation: Add the dye solution to the peptide solution at a 1.5:1 molar ratio (Dye:Peptide). Vortex gently. Incubate at room temperature for 1–2 hours, protected from light.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM, and incubate for 15 minutes.

    • Causality: The primary amines in Tris react with any remaining NHS ester, terminating the reaction and preventing off-target modifications during the concentration/purification phases.

  • Purification: Purify the conjugate via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Protocol B: Solid-Phase FITC Labeling (On-Resin)

Ideal for researchers synthesizing H-Tyr-Tyr-Phe-NH2 de novo via SPPS.

  • Spacer Coupling: After coupling the final N-terminal Tyrosine and removing its Fmoc group, couple an Fmoc-6-Ahx-OH (6-aminohexanoic acid) spacer using standard HBTU/DIPEA chemistry. Deprotect the Fmoc group.

    • Causality: The 6-carbon spacer physically separates the thiourea bond from the peptide backbone, completely eliminating the risk of thiohydantoin-induced truncation 4.

  • FITC Conjugation: Dissolve FITC (3 equivalents) and DIPEA (6 equivalents) in DMF. Add the mixture to the resin and agitate in the dark for 2–12 hours 4.

  • Cleavage & Precipitation: Wash the resin thoroughly with DMF and DCM. Cleave the peptide from the resin using a standard TFA/TIS/Water cocktail (95:2.5:2.5) for 2 hours. Precipitate the labeled peptide in cold diethyl ether.

Trustworthiness: The Self-Validating System

A protocol is only as robust as its validation criteria. To ensure the integrity of your labeled H-Tyr-Tyr-Phe-NH2, implement the following self-validating feedback loop:

  • Primary Validation (LC-MS): The observed mass must match the exact theoretical mass of the peptide + fluorophore - leaving group.

    • Diagnostic Check: If you observe a mass shift of +2× or +3× the fluorophore mass, O-acylation of the Tyrosine residues has occurred.

    • Corrective Action: Reduce the reaction pH strictly to 8.0 and decrease the molar excess of the dye to 1:1.

  • Secondary Validation (UV-Vis/Chromatography): The labeled peptide must elute as a single distinct peak on RP-HPLC, exhibiting dual absorbance at 280 nm (aromatic Tyr/Phe residues) and the fluorophore's excitation maximum (e.g., 494 nm for FITC).

    • Diagnostic Check: Free, unreacted dye will typically elute in the solvent front or significantly earlier than the conjugated peptide on a C18 column.

References

  • Benchchem. "H-Tyr-Tyr-Phe-NH2 | CAS 117756-23-7".
  • Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups".
  • AltaBioscience. "Fluorescent Peptides: A Guide for Life Science Researchers".
  • Peptideweb. "FITC labeling".
  • NIH PMC. "N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein".

Sources

Technical Notes & Optimization

Troubleshooting

improving H-Tyr-Tyr-Phe-NH2 solubility in aqueous buffers and DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling H-Tyr-Tyr-Phe-NH2 , a highly hydrophobic, aromatic short peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling H-Tyr-Tyr-Phe-NH2 , a highly hydrophobic, aromatic short peptide.

While short peptides (<5 amino acids) are generally assumed to be water-soluble, this rule is completely overridden when the entire sequence consists of hydrophobic/aromatic residues[1]. Below, we will deconstruct the physicochemical causality behind your solubility issues and provide self-validating protocols to ensure your assays succeed.

PART 1: Physicochemical Profiling (The "Why")

To solve a solubility issue, we must first understand the molecular forces at play. H-Tyr-Tyr-Phe-NH2 is notorious for aggregation due to its extreme hydrophobicity and propensity for π−π stacking.

Table 1: Physicochemical Profile of H-Tyr-Tyr-Phe-NH2

ParameterValueMechanistic Impact on Solubility
Sequence Tyr-Tyr-Phe100% aromatic. Drives severe π−π stacking and hydrophobic collapse[2].
Length 3 ResiduesUsually aids solubility, but overridden by the lack of hydrophilic spacers.
N-Terminus Free Amine (H-)Positively charged at pH < 8. Provides minor electrostatic repulsion[3].
C-Terminus Amidated (-NH2)Neutralizes the carboxylate group, further increasing overall hydrophobicity.
Overall Charge +1 (at pH 7.0)Insufficient to maintain solubility in neutral aqueous buffers without co-solvents[4].
Isoelectric Point ~9.5Peptide will precipitate near this pH. Avoid buffers between pH 8.5–10.5.

PART 2: Troubleshooting FAQs

Q1: Why does my peptide dissolve perfectly in 100% DMSO but instantly precipitate when added to PBS? The Causality: DMSO is an aprotic solvent that excels at disrupting hydrogen bonding and solvating hydrophobic aromatic rings (Tyr, Phe)[5]. However, when this stock is introduced into Phosphate-Buffered Saline (PBS), the sudden increase in the dielectric constant forces the highly hydrophobic residues to self-associate to minimize contact with water (the hydrophobic effect). Furthermore, the salts in PBS (NaCl, phosphates) increase the surface tension of the water, effectively "salting out" the peptide[6]. The Fix: Never add your DMSO stock to a large volume of buffer. Instead, use a dropwise dilution method under constant vortexing. Validate the absence of micro-precipitates by measuring the Optical Density (OD) at 340 nm (a wavelength where the peptide does not absorb; any signal indicates light scattering from aggregates).

Q2: I need to avoid DMSO entirely for my in vitro cell assay. How can I achieve direct aqueous solubility? The Causality: Without organic solvents, you must rely on electrostatic repulsion to overcome the hydrophobic collapse. At neutral pH, H-Tyr-Tyr-Phe-NH2 has a net charge of only +1, which is insufficient for a purely aromatic sequence[4]. You must manipulate the pH to maximize the net charge. The Fix:

  • Acidic Route (Preferred): Dissolve the peptide in 10-30% acetic acid[3]. The low pH ensures absolute protonation of the N-terminal amine, while the acetate ion acts as a mild solvating chaotrope.

  • Basic Route (Alternative): Tyrosine side chains have a pKa of ~10.0. By using a dilute basic solution (e.g., 0.1% NH₄OH), you deprotonate the phenolic hydroxyls, shifting the net charge to -1 or -2[7]. This massive increase in polarity forces the peptide into solution. Critical Warning: Tyrosine is highly susceptible to oxidation at high pH[5]. You must validate integrity via LC-MS after basic solubilization to ensure no +16 Da (oxidation) mass shifts have occurred.

Q3: My peptide formed a thick gel instead of a clear solution or a precipitate. Is the sample ruined? The Causality: Short aromatic peptides, particularly those containing diphenylalanine (Phe-Phe) or Tyr-Phe motifs, are notorious for self-assembling into highly ordered nanostructures (nanotubes, fibrils, and hydrogels)[8]. This is driven by an ordered network of intermolecular hydrogen bonds and π−π stacking. The Fix: The sample is not ruined, but the ordered network must be chemically shattered. Treat the lyophilized gel with 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[6]. HFIP is a volatile, strongly hydrogen-bond-donating solvent that rapidly disrupts amyloid-like fibrils and generates monomers[6].

PART 3: Step-by-Step Methodologies

Protocol A: Controlled DMSO-to-Aqueous Dilution

Use this protocol when your downstream assay can tolerate ≤1% final DMSO.

  • Equilibration: Allow the lyophilized H-Tyr-Tyr-Phe-NH2 vial to reach room temperature in a desiccator. Opening a cold vial causes atmospheric moisture condensation, leading to premature localized aggregation[9].

  • Primary Solubilization: Add 100% molecular-biology grade DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL). Sonicate in a water bath for 3-5 minutes until optically clear[10].

  • Dropwise Dilution: Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer at high speed. Add the DMSO stock dropwise (1-2 µL at a time) directly into the vortex center.

  • Self-Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 280 nm (Tyrosine absorption) to confirm the peptide concentration matches your theoretical yield.

Protocol B: HFIP Rescue & Monomerization

Use this protocol if your peptide has formed an insoluble gel or β -sheet aggregate.

  • Lyophilization: If the peptide has gelled in an aqueous buffer, freeze the sample and lyophilize it to a dry powder.

  • HFIP Treatment: Add 100% HFIP to the lyophilized powder (approximately 1 mL per 5 mg of peptide). Seal and incubate at room temperature for 30 minutes, vortexing occasionally until the gel completely dissolves into a clear liquid[6].

  • Evaporation: Evaporate the HFIP under a gentle stream of high-purity Nitrogen gas in a fume hood, leaving behind a thin, monomeric peptide film[6].

  • Reconstitution: Immediately reconstitute the monomeric film using Protocol A, or directly into 30% Acetic Acid if avoiding organics.

PART 4: Workflow Visualization

PeptideWorkflow Start Lyophilized H-Tyr-Tyr-Phe-NH2 Assess Assess Downstream Assay Start->Assess Path_DMSO Organic Tolerated Assess->Path_DMSO Path_Aq Strictly Aqueous Assess->Path_Aq Path_Gel Peptide Gels/Aggregates Assess->Path_Gel DMSO_Step Dissolve in 100% DMSO Path_DMSO->DMSO_Step Aq_Acid Add 10-30% Acetic Acid Path_Aq->Aq_Acid Aq_Base Add 0.1% NH4OH (Degassed) Path_Aq->Aq_Base Gel_HFIP Treat with HFIP Path_Gel->Gel_HFIP DMSO_Dilute Dropwise Aqueous Dilution DMSO_Step->DMSO_Dilute Success Monomeric, Soluble Peptide DMSO_Dilute->Success Aq_Acid->Success Aq_Base->Success Gel_Evap Evaporate HFIP & Reconstitute Gel_HFIP->Gel_Evap Gel_Evap->Path_DMSO

Fig 1: Decision tree for solubilizing the highly hydrophobic H-Tyr-Tyr-Phe-NH2 peptide.

References

  • "Peptide Solubility Guidelines", GenScript. [Link]

  • "Frequently asked questions - Peptides", AnaSpec. [Link]

  • "Working with Peptides", ProImmune. [Link]

Sources

Optimization

Technical Support Center: H-Tyr-Tyr-Phe-NH2 Stability and Storage Optimization

Welcome to the Technical Support Center for the handling and preservation of H-Tyr-Tyr-Phe-NH2 , a synthetic aromatic tripeptide. Because this peptide contains tandem Tyrosine (Tyr) residues and a Phenylalanine (Phe) res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of H-Tyr-Tyr-Phe-NH2 , a synthetic aromatic tripeptide. Because this peptide contains tandem Tyrosine (Tyr) residues and a Phenylalanine (Phe) residue, it presents unique physicochemical challenges during long-term storage.

This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides mechanistic explanations, self-validating protocols, and troubleshooting steps to ensure absolute molecular integrity from lyophilized powder to reconstituted assay.

Part 1: Core FAQs – Mechanisms of Degradation

Q: Why is H-Tyr-Tyr-Phe-NH2 exceptionally sensitive to oxidation and light compared to aliphatic peptides? A: The structural vulnerability of this peptide lies in its aromatic side chains. Tyrosine contains an electron-rich phenol ring that is highly susceptible to reactive oxygen species (ROS) and auto-oxidation, leading to the formation of 3,4-dihydroxyphenylalanine (DOPA) or irreversible dityrosine cross-links[1]. Furthermore, both Tyrosine and Phenylalanine strongly absorb ultraviolet (UV) light, which acts as a catalyst for photo-oxidative damage and aromatic ring cleavage[2].

Q: How does atmospheric moisture destroy the lyophilized peptide during storage? A: Lyophilized peptide powders are inherently hygroscopic. When exposed to humidity, water molecules act as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the amorphous peptide matrix. This increases molecular mobility, facilitating non-covalent aggregation, stickiness, and eventual hydrolysis of the peptide bonds[3],[4].

Q: Does the C-terminal amidation (-NH2) affect storage requirements? A: Yes. While C-terminal amidation protects the peptide from enzymatic degradation by exopeptidases in in vitro or in vivo assays, the amide bond can undergo deamidation or hydrolysis if exposed to extreme pH environments (pH > 8 or pH < 2) for prolonged periods in solution[5].

Degradation Peptide H-Tyr-Tyr-Phe-NH2 (Lyophilized or Solution) UV UV Light Exposure Peptide->UV Absorbs UV Oxygen Oxygen / ROS Peptide->Oxygen Reacts with Phenol Moisture Moisture / Humidity Peptide->Moisture Lowers Tg PhotoDeg Photodegradation (Aromatic Ring Cleavage) UV->PhotoDeg Oxidation Tyrosine Oxidation (DOPA / Dityrosine) Oxygen->Oxidation Hydrolysis Aggregation & Hydrolysis (Loss of Potency) Moisture->Hydrolysis

Mechanisms of H-Tyr-Tyr-Phe-NH2 degradation via light, oxygen, and moisture.

Part 2: Troubleshooting Guide – Storage & Handling

Issue: The lyophilized peptide powder appears clumped, sticky, or has a yellow tint.

  • Root Cause: Yellowing is a classic visual indicator of Tyrosine oxidation[3]. Clumping or stickiness indicates severe moisture ingress, meaning the vial seal was compromised or the vial was opened while cold, causing immediate condensation[6].

  • Resolution: Discard severely oxidized batches. To prevent this, implement a strict equilibration protocol : sealed vials must sit in a room-temperature desiccator for 30–60 minutes prior to opening[7].

Issue: The peptide loses biological activity or concentration drops rapidly after reconstitution.

  • Root Cause: Repeated freeze-thaw cycles physically shear the peptide and cause precipitation. Additionally, storing the peptide in an oxygen-rich aqueous buffer accelerates the oxidation of the tandem Tyrosines[8].

  • Resolution: Never subject the peptide to more than one freeze-thaw cycle[9]. Aliquot the solution immediately upon reconstitution and flash-freeze. Use de-gassed buffers to minimize dissolved oxygen[1].

Part 3: Quantitative Data & Stability Benchmarks

The following table synthesizes the expected stability of H-Tyr-Tyr-Phe-NH2 across various storage conditions. Note: Stability assumes the peptide is stored in airtight, opaque containers.

Storage ConditionStateExpected StabilityPrimary Risk Factor / Causality
-80°C Lyophilized3 to 5+ YearsMinimal risk if sealed with desiccant[3].
-20°C Lyophilized1 to 2 YearsSlow oxidation; moisture ingress over time[9].
4°C Lyophilized30 to 60 DaysCondensation upon transfer to ambient temp[9].
25°C (Room Temp) Lyophilized1 to 2 WeeksAccelerated Tyrosine oxidation and humidity[8].
-80°C Reconstituted6 MonthsBuffer crystallization affecting pH[5].
-20°C Reconstituted1 to 3 MonthsFreeze-thaw mechanical stress[5].
4°C Reconstituted< 1 WeekRapid aggregation and oxidation in solution[9].

Part 4: Step-by-Step Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic causality to ensure researchers understand why the action is critical.

Protocol A: Aliquoting and Long-Term Storage of Lyophilized Powder
  • Equilibration (Critical Checkpoint): Transfer the sealed vial from the -80°C freezer directly into a desiccator at room temperature. Leave it undisturbed for 60 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the highly hygroscopic peptide powder, which would otherwise trigger immediate hydrolysis[6].

  • Inert Atmosphere Handling: Open the vial inside a glove box flushed with Argon or Nitrogen gas.

    • Causality: Displaces oxygen, neutralizing the primary driver of Tyrosine auto-oxidation[2],[4].

  • Light-Protected Aliquoting: Weigh the peptide rapidly using an anti-static spatula and transfer it into amber glass vials or tubes wrapped in aluminum foil.

    • Causality: Amber glass blocks UV radiation, halting the photodegradation of the aromatic Phe and Tyr residues[2],[4].

  • Sealing: Cap the vials with PTFE-lined seals, wrap the caps in Parafilm, and store them at -80°C alongside silica desiccant packs[8].

Protocol B: Reconstitution and Solution Management
  • Pre-Centrifugation: Before opening the equilibrated vial, centrifuge it at 10,000 x g for 30 seconds.

    • Causality: Lyophilized powder often adheres to the cap during transit. Centrifugation pellets the entire sample, preventing loss of mass and ensuring accurate molarity calculations[6].

  • Solvent Selection & De-gassing: Due to its neutral/hydrophobic aromatic profile, dissolve H-Tyr-Tyr-Phe-NH2 initially in a minimal volume (e.g., 50-100 µL) of sterile, de-gassed 10% Acetic Acid or DMSO.

    • Causality: De-gassing the solvent removes dissolved oxygen, protecting the Tyrosines. The initial organic/acidic solvent disrupts hydrophobic interactions between the aromatic rings, ensuring complete solubilization before dilution[6].

  • Buffer Dilution: Slowly dilute the solubilized peptide with your working aqueous buffer (e.g., PBS pH 7.4) to reach the target concentration. Avoid pH > 8[5].

  • Single-Use Aliquoting: Immediately divide the solution into single-use aliquots (e.g., 50 µL per tube) and flash-freeze in liquid nitrogen before transferring to -80°C.

    • Causality: Completely eliminates the need for repeated freeze-thaw cycles, preserving the peptide's structural integrity[9],[8].

Workflow Start Lyophilized Peptide at -80°C Equilibrate Equilibrate to RT in Desiccator (60 mins) Start->Equilibrate Prevents Condensation Centrifuge Centrifuge Vial (10,000 x g, 30s) Equilibrate->Centrifuge Pellets Powder Reconstitute Add De-gassed Solvent (e.g., 10% AcOH) Centrifuge->Reconstitute Solubilizes & Protects Tyr Dilute Dilute with Aqueous Buffer (Avoid pH > 8) Reconstitute->Dilute Achieves Working Conc. Aliquot Create Single-Use Aliquots Dilute->Aliquot Prevents Freeze-Thaw Freeze Flash Freeze & Store at -80°C Aliquot->Freeze Long-Term Solution Stability

Self-validating workflow for the reconstitution and handling of H-Tyr-Tyr-Phe-NH2.

References

  • LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Retrieved from [Link]

  • Altara Peptides. Peptide Storage: Light exposure, particularly UV radiation.... Retrieved from[Link]

  • Blue Well Peptides. Peptide Storage: Best Practices For Stability And Longevity. Retrieved from[Link]

  • Dripdok Help Center. Storage of Unmixed Lyophilized Peptides. Retrieved from[Link]

  • NovoPro Bioscience Inc. Handling and Storage of Synthetic Peptides. Retrieved from[Link]

  • Verified Peptides. How Long Do Lyophilized Peptides Last? Shelf Life Explained. Retrieved from[Link]

  • Reddit (r/SarmsPeptidesPCTSale). Comprehensive Guide to Peptide Storage: Ensuring Longevity and Effectiveness. Retrieved from [Link]

  • Kendall Scientific. Peptide Support | SupportKendall Scientific. Retrieved from [Link]

Sources

Troubleshooting

H-Tyr-Tyr-Phe-NH2 analytical HPLC peak tailing troubleshooting

Title : Technical Support Center: Troubleshooting Analytical HPLC Peak Tailing for H-Tyr-Tyr-Phe-NH2 Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I approach chromatographic ano...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Troubleshooting Analytical HPLC Peak Tailing for H-Tyr-Tyr-Phe-NH2

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I approach chromatographic anomalies not as random errors, but as predictable physicochemical interactions. H-Tyr-Tyr-Phe-NH2 is a highly hydrophobic tripeptide featuring a basic N-terminal primary amine, an amidated (neutral) C-terminus, and three consecutive aromatic rings (Tyr-Tyr-Phe).

During reversed-phase HPLC (RP-HPLC), this specific molecular profile makes the peptide highly susceptible to two primary failure modes: secondary silanol interactions and hydrophobic aggregation . This guide provides a self-validating, mechanistic framework to diagnose and eliminate peak tailing for this specific class of molecules.

Mechanistic Causes of Peak Tailing (The "Why")

To fix the chromatography, we must first understand the molecular causality:

  • Secondary Cation-Exchange (Silanophilic Interactions): At standard acidic mobile phase conditions (pH 2.5–4.0), the N-terminal amine of H-Tyr-Tyr-Phe-NH2 is protonated and carries a +1 charge. If the mobile phase pH does not fully suppress the ionization of residual surface silanols on the silica stationary phase, these silanols become negatively charged ( Si−O− ). The resulting electrostatic attraction (cation exchange) disrupts the standard hydrophobic partitioning, causing the peptide to slowly desorb and form a tail (1)[1].

  • Inadequate Ion-Pairing: Using weak acids like 0.1% Formic Acid (FA) only lowers the pH to ~2.7, which is insufficient to protonate all silanols. Furthermore, FA is a poor ion-pairing agent and cannot effectively mask the peptide's positive charge (2)[2].

  • System Extra-Column Volume: If the tailing is not isolated to the peptide but affects all peaks in the chromatogram, the issue is physical, not chemical. Slippage of PEEK tubing or a fouled guard column creates dead volume, leading to uniform peak distortion (3)[3].

Diagnostic Troubleshooting Workflow

Follow this logical decision tree to isolate the root cause of the tailing.

TroubleshootingWorkflow Start Observe Peak Tailing for H-Tyr-Tyr-Phe-NH2 CheckAll Are all peaks tailing (including void marker)? Start->CheckAll AllTailing System/Hardware Issue CheckAll->AllTailing Yes SpecificTailing Chemistry/Method Issue CheckAll->SpecificTailing No FixHardware Check Dead Volume, Replace PEEK Fittings, Inspect Guard Column AllTailing->FixHardware CheckpH Is Mobile Phase pH < 3 (e.g., 0.1% TFA)? SpecificTailing->CheckpH AddTFA Add 0.1% TFA to neutralize silanols & ion-pair N-terminus CheckpH->AddTFA No CheckColumn Is the column end-capped or polar-embedded? CheckpH->CheckColumn Yes ChangeColumn Switch to CSH or highly end-capped C18 CheckColumn->ChangeColumn No OptimizeTemp Increase column temp (45-60°C) to reduce aggregation CheckColumn->OptimizeTemp Yes

Figure 1: Diagnostic workflow for resolving H-Tyr-Tyr-Phe-NH2 peak tailing.

Step-by-Step Diagnostic Protocols

Protocol A: The Ion-Pairing Validation (Chemistry Check) Purpose: To validate if secondary silanol interactions are the root cause by utilizing a strong ion-pairing agent.

  • Step 1: Prepare fresh Mobile Phase A (0.1% v/v Trifluoroacetic Acid in LC-MS grade H2​O ) and Mobile Phase B (0.1% v/v TFA in Acetonitrile).

  • Step 2: Flush the HPLC system with a 50:50 Water:Acetonitrile mixture (no additives) for 15 minutes to clear previous buffers.

  • Step 3: Equilibrate the analytical column with the new TFA mobile phases for at least 10 column volumes.

  • Step 4: Inject the H-Tyr-Tyr-Phe-NH2 sample.

  • Causality: TFA lowers the pH to ~2.0, neutralizing the majority of surface silanols. Simultaneously, the strongly hydrophobic trifluoroacetate anion forms an ion pair with the peptide's positively charged N-terminus, masking it from any remaining active sites (4)[4]. If the peak sharpens, silanol interaction was the culprit.

Protocol B: Hardware & Extra-Column Volume Validation Purpose: To rule out physical system defects if all peaks (including neutral markers) exhibit tailing.

  • Step 1: Inject a neutral void volume marker (e.g., Uracil).

  • Step 2: Calculate the USP Tailing Factor ( Tf​ ) for the void marker. If Tf​>1.2 , the issue is hardware-related.

  • Step 3: Bypass the guard column and inject again. If symmetry is restored, the guard column was fouled with precipitated matrix components (5)[5].

  • Step 4: Inspect all PEEK finger-tight fittings between the autosampler, column, and detector. Ensure tubing is seated completely flush against the frit before tightening.

Protocol C: Thermodynamic Optimization (Mass Transfer) Purpose: To disrupt π−π stacking and hydrophobic aggregation caused by the adjacent Tyr-Tyr-Phe aromatic rings.

  • Step 1: Increase the column oven temperature from ambient (25°C) to 45°C (do not exceed the column manufacturer's thermal limits).

  • Step 2: Perform a blank gradient run to ensure baseline stability at the elevated temperature.

  • Step 3: Inject the sample and compare peak widths.

  • Causality: Elevated temperatures decrease mobile phase viscosity, thereby increasing the diffusion coefficient of the bulky aromatic tripeptide. This accelerates mass transfer kinetics between the mobile and stationary phases, significantly reducing tailing.

Quantitative Impact of Troubleshooting Variables

The table below summarizes the expected chromatographic outcomes when altering key parameters for H-Tyr-Tyr-Phe-NH2 analysis.

Experimental ConditionMobile Phase ModifierColumn TemperatureExpected USP Tailing Factor ( Tf​ )Mechanistic Result
Baseline (Sub-optimal) 0.1% Formic Acid (FA)25°C> 1.8 (Severe Tailing)Incomplete silanol neutralization; active cation exchange.
Ion-Pairing Optimized 0.1% Trifluoroacetic Acid25°C1.2 - 1.4 (Acceptable)Silanols neutralized; N-terminus masked via ion-pairing.
Thermodynamically Optimized 0.1% Trifluoroacetic Acid45°C1.0 - 1.1 (Ideal)Enhanced mass transfer; disrupted aromatic aggregation.
MS-Compatible Alternative 0.1% FA + CSH C18 Column45°C1.1 - 1.2 (Good)Electrostatic repulsion from charged surface prevents silanol binding.

Frequently Asked Questions (FAQs)

Q1: I switched from Formic Acid to TFA, and the tailing is fixed, but my LC-MS signal dropped significantly. Why? A1: TFA is an excellent chromatographic ion-pairing agent, but it causes severe ion suppression in electrospray ionization (ESI-MS). The strongly bound TFA-peptide complex resists desolvation in the gas phase. If MS compatibility is required, you must remove TFA. Instead, use a Charged Surface Hybrid (CSH) column with 0.1% Formic Acid, or substitute TFA with a weaker ion-pairing agent like Difluoroacetic acid (DFA) (2)[2].

Q2: Why does my peptide peak tailing worsen progressively over a sequence of 100 injections? A2: Progressive tailing indicates the accumulation of strongly retained matrix components or irreversible adsorption of the peptide onto the column inlet frit. This alters the stationary phase chemistry and creates localized dead volumes. Using a guard column and replacing it when tailing exceeds your system suitability threshold is the most effective preventative measure (3)[3].

Q3: I am using a brand new, highly end-capped C18 column and 0.1% TFA, but I still see a shoulder on the back of my H-Tyr-Tyr-Phe-NH2 peak. What is happening? A3: A distinct shoulder rather than a smooth tail often indicates a co-eluting impurity or a conformational isomer. Peptides with multiple aromatic rings can sometimes exist in stable rotameric states at room temperature. Increase the column temperature to 50°C; if the shoulder merges into a single sharp peak, it was a conformational interconversion issue.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at:[Link]

  • Waters Knowledge Base. "What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593." Available at:[Link]

  • Waters Knowledge Base. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325." Available at:[Link]

  • Chromatography Today. "The Importance of Understanding Secondary Interactions When Analysing Peptides." Available at:[Link]

  • Agilent Technologies. "HPLC Column Troubleshooting: Is It Really The Column?" Available at:[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for H-Tyr-Tyr-Phe-NH2 Synthesis

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing the short, highly aromatic peptide H-Tyr-Tyr-Phe-NH2 .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing the short, highly aromatic peptide H-Tyr-Tyr-Phe-NH2 . While structurally concise, this sequence presents distinct steric and chemical challenges during Solid-Phase Peptide Synthesis (SPPS).

This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your overall yield and crude purity.

Module 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my C-terminal amidation yield low, and how do I ensure proper functionalization?

A: The target peptide requires a C-terminal amide (-NH2) rather than a free carboxylic acid. To achieve this, you must use an amide-yielding solid support, such as Rink Amide resin [6]. When the final peptide is cleaved from the Rink Amide linker using Trifluoroacetic Acid (TFA), the carbon-nitrogen bond breaks in a way that transfers the amine to the peptide's C-terminus. Causality & Optimization: Incomplete swelling of the Rink Amide resin or inefficient coupling of the first amino acid (Fmoc-Phe-OH) will bottleneck the entire synthesis. Ensure the resin is swollen in DMF for at least 30 minutes prior to Fmoc deprotection, and perform a double-coupling of the initial Phenylalanine to guarantee maximum resin loading.

Q2: I am observing deletion sequences (e.g., des-Tyr) during the assembly of the Tyr-Tyr-Phe backbone. How do I overcome this?

A: This sequence consists entirely of bulky aromatic residues. The standard building block, Fmoc-Tyr(tBu)-OH , is particularly sterically demanding due to the tert-butyl (tBu) protecting group on the phenolic oxygen [3]. When coupling the second Tyrosine to the first (Tyr-Tyr), the cumulative steric bulk and potential for intermolecular π−π stacking severely reduce the acylation rate. Causality & Optimization: Standard coupling reagents like HBTU may fail here. You must switch to a highly reactive coupling system. DIC/Oxyma is highly recommended; Oxyma Pure acts as an excellent nucleophile that accelerates acylation while suppressing epimerization, making it ideal for bulky, side-chain unprotected or tBu-protected aromatic couplings [4], [5].

Q3: My LC-MS shows a major impurity with a mass shift of +56 Da. What is this, and how do I eliminate it?

A: This is a classic Fmoc-SPPS side reaction: the t-butylation of the Tyrosine phenolic ring [2]. During the final cleavage step, TFA removes the tBu protecting groups from the Tyrosine side chains, generating highly reactive tert-butyl carbocations ( tBu+ ). If these cations are not rapidly quenched, they undergo electrophilic aromatic substitution with the electron-rich phenolic ring of the newly deprotected Tyrosine. Causality & Optimization: You must optimize your cleavage cocktail by incorporating efficient carbocation scavengers. Triisopropylsilane (TIS) acts as a potent hydride donor, rapidly reducing the tBu+ cation to harmless isobutane before it can attack your peptide [1].

Module 2: Visualizing the Synthesis and Cleavage Logic

To ensure a self-validating workflow, it is critical to understand the iterative cycle and the mechanistic role of scavengers.

SPPS_Workflow Start Rink Amide Resin (Solid Support) FmocDeprot Fmoc Deprotection (20% Piperidine in DMF) Start->FmocDeprot Swell Resin CouplePhe Couple Fmoc-Phe-OH (DIC / Oxyma) FmocDeprot->CouplePhe Wash CoupleTyr1 Couple Fmoc-Tyr(tBu)-OH (DIC / Oxyma) FmocDeprot->CoupleTyr1 Wash CoupleTyr2 Couple Fmoc-Tyr(tBu)-OH (DIC / Oxyma, Extended Time) FmocDeprot->CoupleTyr2 Wash Cleavage Global Cleavage & Deprotection (TFA / TIS / H2O) FmocDeprot->Cleavage Final Wash & Dry CouplePhe->FmocDeprot Kaiser Test: Negative CoupleTyr1->FmocDeprot Kaiser Test: Negative CoupleTyr2->FmocDeprot Kaiser Test: Negative Product H-Tyr-Tyr-Phe-NH2 (Target Peptide) Cleavage->Product Ether Precipitation

Iterative Fmoc-SPPS workflow for H-Tyr-Tyr-Phe-NH2 synthesis.

Scavenger_Mechanism PeptidylResin Peptidyl-Resin (Contains Tyr(tBu)) TFA TFA Acidolysis PeptidylResin->TFA Intermediates Reactive tBu+ Cations & Unprotected Peptide TFA->Intermediates Cleaves tBu SideReaction t-Butylated Tyr (+56 Da Impurity) Intermediates->SideReaction No Scavenger (Electrophilic Attack) CleanProduct Pure H-Tyr-Tyr-Phe-NH2 Intermediates->CleanProduct Efficient Scavenging Scavenger TIS Scavenger (Hydride Donor) Scavenger->Intermediates Quenches tBu+ to Isobutane

Mechanistic role of scavengers in preventing Tyr t-butylation.

Module 3: Quantitative Data & Reagent Selection

To standardize your approach, utilize the following data tables to select the optimal reagents for this specific sequence.

Table 1: Comparative Analysis of Coupling Reagents for Bulky Aromatic Sequences
Coupling Reagent SystemRelative ReactivityEpimerization RiskSuitability for Tyr-Tyr CouplingNotes
HBTU / DIPEA ModerateModerateLowOften results in incomplete coupling for bulky tBu-protected aromatics.
HATU / DIPEA Very HighHigh (if base is excess)HighExcellent for difficult couplings, but excess DIPEA can cause epimerization.
DIC / Oxyma Pure HighVery LowOptimal Highly efficient, non-explosive alternative; maintains chiral integrity [4], [5].
Table 2: Cleavage Cocktail Optimization for Tyr-Rich Peptides
Cleavage Cocktail (Ratio)Scavenger MechanismYield / Purity ImpactRecommendation for H-Tyr-Tyr-Phe-NH2
TFA / H2O (95:5)Hydration onlyHigh +56 Da impuritiesNot Recommended. Fails to quench tBu+ cations.
TFA / TIS / H2O (95:2.5:2.5)Hydride donation + HydrationClean cleavage, minimal alkylationStandard Choice. TIS efficiently traps tBu+ [1].
Reagent K (TFA/Phenol/Water/Thioanisole/EDT)Multi-modal scavengingExcellent purityOptional. Overkill for this sequence; malodorous and harder to precipitate.

Module 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating system by integrating In-Process Controls (IPCs) at critical junctions.

Phase 1: Resin Preparation & Chain Assembly
  • Resin Swelling: Weigh 0.1 mmol of Rink Amide resin into a fritted reaction vessel. Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes to expand the polymer matrix. Drain.

  • Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 5 mL).

  • Amino Acid Activation (Phe): Dissolve 0.4 mmol (4 equivalents) of Fmoc-Phe-OH and 0.4 mmol of Oxyma Pure in 3 mL of DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate for 45 minutes at room temperature.

  • IPC Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling (self-validation). If blue, repeat step 4.

  • Iterative Elongation: Repeat steps 2-5 for Fmoc-Tyr(tBu)-OH . For the final N-terminal Fmoc-Tyr(tBu)-OH , extend the coupling time to 90 minutes to overcome the steric hindrance of the preceding Tyr(tBu) residue [3].

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2) to yield the free N-terminus. Wash with DMF (5x), then Dichloromethane (DCM) (5x), and dry the resin under a vacuum.

Phase 2: Cleavage and Global Deprotection
  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / TIS / H2​O in a 95 : 2.5 : 2.5 (v/v/v) ratio [1].

  • Acidolysis: Add 5 mL of the cleavage cocktail to the dried peptidyl-resin. Agitate gently at room temperature for 2 hours. Mechanistic note: The TIS is actively quenching the tBu+ cations released from the Tyrosine side chains.

  • Filtration: Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin twice with 1 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately 2 mL. Add 20 mL of ice-cold diethyl ether dropwise to precipitate the crude peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet with fresh cold ether twice more, and dry the crude H-Tyr-Tyr-Phe-NH2 under a vacuum.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. peptidechemistry.org. Available at:[Link]

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS Publications. Available at:[Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at:[Link]

  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC (NIH). Available at:[Link]

Troubleshooting

Technical Support Center: Resolving H-Tyr-Tyr-Phe-NH2 Peptide Aggregation

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, structural biologists, and drug development professionals working with the highly hydrophobic H-Tyr-Tyr-Phe-NH2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, structural biologists, and drug development professionals working with the highly hydrophobic H-Tyr-Tyr-Phe-NH2 (YYF-NH2) peptide. Below, you will find mechanistic troubleshooting guides, quantitative solubility data, and self-validating protocols designed to ensure your peptide remains monomeric and biologically active in physiological assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does the H-Tyr-Tyr-Phe-NH2 (YYF-NH2) peptide aggregate so rapidly in physiological buffers like PBS (pH 7.4)? A: The aggregation of YYF-NH2 is thermodynamically driven by its extreme hydrophobicity and aromaticity. The sequence contains three consecutive aromatic rings (two Tyrosines, one Phenylalanine). In an aqueous environment, the hydrophobic effect forces these residues together, facilitating strong intermolecular π−π stacking interactions 1. Furthermore, the C-terminal amidation (-NH2) removes the negative charge that a standard free carboxylate (-OH) would provide at physiological pH. Without this electrostatic repulsion, the peptide molecules rapidly self-assemble into β -sheet-like networks or amorphous aggregates, dropping out of solution.

Q: How does this aggregation impact downstream applications, such as DegS protease activation assays? A: DegS is a trimeric PDZ protease involved in the E. coli envelope-stress response. The YYF motif mimics the C-terminus of misfolded outer-membrane porins (OMPs) and acts as an allosteric activator by binding to the DegS PDZ domain 2, 3. If the YYF-NH2 peptide aggregates, the effective concentration of bioavailable monomers drops drastically. Aggregated peptide networks cannot fit into the PDZ binding pocket, leading to artificially high apparent Kd​ values, irreproducible activation kinetics, or complete assay failure 4.

Q: What is the optimal solvent strategy to prepare a highly concentrated, monomeric stock solution? A: Never dissolve the lyophilized YYF-NH2 powder directly into an aqueous buffer. Instead, utilize a two-step solvation strategy. First, dissolve the peptide in 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO acts as a potent hydrogen-bond acceptor, disrupting the intermolecular H-bonds of the peptide backbone, while effectively solvating the aromatic side chains. A stock concentration of 10 mM to 50 mM in DMSO ensures the peptide remains strictly monomeric.

Q: How can I prevent aggregation when diluting the stock into my physiological assay buffer? A: Dilution into PBS or HEPES must be rapid and highly controlled to prevent nucleation:

  • Keep below the Critical Aggregation Concentration (CAC): For YYF-NH2, aqueous solubility is typically limited to the low micromolar range (<50 µM) without carriers.

  • Use Co-solvents/Surfactants: Maintain a final DMSO concentration of 1-5% (v/v) in the assay. If your assay tolerates it, adding a non-ionic surfactant like 0.01-0.05% Tween-20 sterically hinders the π−π stacking of the aromatic rings.

  • Order of Addition: Always add the DMSO peptide stock to a large volume of rapidly vortexing buffer, never the other way around. This prevents localized zones of high peptide concentration in high-water environments, which act as nucleation seeds.

Part 2: Quantitative Data Presentation

Table 1: Solubility and Aggregation Propensity of YYF-NH2 in Various Solvent Systems

Solvent SystemMax Soluble ConcentrationAggregation PropensityRecommended Application
100% PBS (pH 7.4) < 50 µMVery High (Immediate precipitation)Not recommended for stock prep
100% DMSO (Anhydrous) > 50 mMVery Low (Maintains monomeric state)Primary stock solution
100% HFIP > 50 mMVery Low (Breaks pre-formed fibrils)Aggregate rescue / Pre-treatment
PBS + 5% DMSO ~ 100 - 200 µMModerate (Time-dependent nucleation)Short-term working assay buffer
PBS + 5% DMSO + 0.05% Tween-20 ~ 500 µMLow (Stable for >4 hours)Optimized DegS activation buffer

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Preparation of a Monomeric YYF-NH2 Stock Solution

Causality: Lyophilized peptides often contain pre-formed β -sheet aggregates from the manufacturing process. Dissolving directly in DMSO disrupts these structures.

  • Equilibrate the sealed vial of lyophilized YYF-NH2 peptide to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a 20 mM stock concentration.

  • Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete solvation of the aromatic rings.

  • Self-Validation Step: Inspect the solution against a dark background. It must be completely optically clear. Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw-induced nucleation.

Protocol B: Controlled Dilution for DegS Activation Assays

Causality: Rapid dispersion of the peptide into the aqueous phase prevents local concentration spikes, denying the peptide the proximity required to initiate π−π stacking.

  • Thaw a single 20 mM DMSO aliquot at room temperature.

  • Prepare the final assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Place the assay buffer on a magnetic stirrer at medium-high speed.

  • Using a low-retention pipette tip, inject the required volume of the DMSO stock directly into the vortex of the stirring buffer to achieve the final working concentration (e.g., 100 µM).

  • Self-Validation Step: Immediately measure the absorbance of the final solution at 600 nm (OD600) using a blank of the buffer alone.

    • Pass: An OD600 < 0.005 validates that the peptide is monomeric and ready for the assay.

    • Fail: An OD600 > 0.01 indicates the onset of Rayleigh scattering due to amorphous aggregates; the dilution must be repeated with higher stirring speed or lower final peptide concentration.

Part 4: Mandatory Visualization

G cluster_0 Aggregation Pathway (Aqueous/PBS) cluster_1 Solubilization Strategy (DMSO -> PBS) A YYF-NH2 Monomers (Hydrophobic) B Pi-Pi Stacking & H-Bonding A->B C Insoluble Fibrils/ Amorphous Aggregates B->C E 100% DMSO Stock (H-bond disruption) C->E Rescue via Solvent Exchange D Lyophilized Peptide D->E F Rapid Dilution in PBS (< CAC, + Surfactant) E->F G Bioavailable Monomers (e.g., DegS PDZ Binding) F->G

Mechanistic workflow of YYF-NH2 aggregation vs. successful solubilization for target binding.

Part 5: References

1.2 - PMC (nih.gov) 2. 3 - PMC (nih.gov) 3.4 - PMC (nih.gov) 4.1 - PMC (nih.gov)

Sources

Optimization

reducing oxidation of tyrosine residues in H-Tyr-Tyr-Phe-NH2 samples

Welcome to the Technical Support Center for Peptide Stability. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with the highly oxidation-prone trip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Stability. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with the highly oxidation-prone tripeptide H-Tyr-Tyr-Phe-NH₂ .

Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative stability data, and a self-validating methodology to ensure the structural integrity of your peptide throughout your experimental workflows.

Part 1: Mechanistic Insight into Tyrosine Oxidation

The sequence H-Tyr-Tyr-Phe-NH₂ contains two adjacent N-terminal tyrosine residues. The phenolic side chains of tyrosine are highly susceptible to oxidation initiated by reactive oxygen species (ROS), UV light, and trace transition metals (e.g., Fe²⁺, Cu²⁺)[1]. Because the tyrosines are adjacent, the formation of a tyrosyl radical can rapidly lead to radical-radical termination, causing intramolecular or intermolecular dityrosine cross-linking[2][3].

TyrosineOxidation Tyr H-Tyr-Tyr-Phe-NH2 (Intact Peptide) Radical Tyrosyl Radical (Intermediate) Tyr->Radical -e-, -H+ ROS ROS / Trace Metals / UV Light ROS->Tyr Initiates Oxidation DOPA DOPA Formation (+16 Da) Radical->DOPA +OH (Hydroxylation) Dityrosine Dityrosine Crosslink (-2 Da) Radical->Dityrosine Radical Coupling Dopaquinone Dopaquinone DOPA->Dopaquinone Further Oxidation Aggregates Peptide Aggregation Dityrosine->Aggregates Dopaquinone->Aggregates

Mechanistic pathway of tyrosine oxidation leading to peptide degradation.

Part 2: Troubleshooting & FAQs

Q1: Why does H-Tyr-Tyr-Phe-NH₂ degrade so rapidly in my aqueous stock solutions? A1: The primary degradation pathway is the oxidation of its adjacent tyrosine residues. The phenolic rings are vulnerable to electron abstraction by ROS or photo-oxidation[3]. In aqueous solutions, dissolved oxygen and trace metal contaminants from glassware or lower-grade buffers catalyze the Fenton reaction, generating highly reactive hydroxyl radicals that attack the peptide[4].

Q2: What specific mass shifts should I look for during LC-MS analysis to confirm tyrosine oxidation? A2: You must monitor for two primary mass shifts. The addition of a hydroxyl group to the phenol ring produces 3,4-dihydroxyphenylalanine (DOPA), appearing as a +16 Da mass shift per oxidized tyrosine[1][2]. Alternatively, radical-radical termination between two tyrosyl radicals forms a dityrosine crosslink, presenting as a -2 Da mass shift (due to the loss of two hydrogen atoms)[2][5].

Q3: How does the pH of my formulation buffer affect the oxidation rate? A3: Alkaline conditions drastically accelerate tyrosine oxidation[1][6]. As the pH approaches the pKa of the tyrosine phenolic hydroxyl (~10.0), deprotonation lowers the oxidation potential, making the residue highly vulnerable to electron abstraction. To minimize this, H-Tyr-Tyr-Phe-NH₂ must be maintained in a slightly acidic environment (pH 4.0 – 6.0) during liquid handling[1].

Q4: Which excipients are most effective for stabilizing this specific sequence? A4: A dual-mechanism approach is required. First, add a metal chelator like EDTA (1–5 mM) . EDTA sequesters transition metals, directly inhibiting metal-catalyzed initiation[3][4]. Second, include a sacrificial antioxidant such as L-methionine (10 mM) . The thioether group of L-methionine oxidizes to a sulfoxide much faster than the tyrosine phenol ring oxidizes to DOPA, effectively acting as an ROS sink[3].

Part 3: Quantitative Stability Profiles

The following table summarizes the causal relationship between formulation choices and the expected stability of H-Tyr-Tyr-Phe-NH₂ in solution.

Formulation / Storage ConditionTempLight ExposureExpected Half-LifePrimary Degradation Mode
Unbuffered H₂O (pH ~7.0), No Additives25°CAmbient Light< 24 HoursDOPA (+16 Da), Dityrosine (-2 Da)
Unbuffered H₂O (pH ~7.0), No Additives4°CDark3 - 5 DaysDOPA (+16 Da)
Citrate Buffer (pH 5.0) + 1mM EDTA4°CDark2 - 3 WeeksSlow Hydrolysis
Citrate (pH 5.0) + EDTA + 10mM L-Met-80°CDark (Argon)> 12 MonthsHighly Stable (No significant degradation)

Part 4: Self-Validating Protocol: Preparation of Oxidation-Resistant Stocks

To guarantee experimental reproducibility, follow this self-validating methodology for reconstituting and storing your peptide.

PreventionWorkflow Start Lyophilized Peptide Reconstitute Reconstitution (Protect from Light) Start->Reconstitute Solvent Acidic Buffer (pH 4-6) Additives EDTA + L-Methionine Solvent->Additives Degas Argon Sparging Additives->Degas Degas->Reconstitute Aliquots Single-Use Aliquots (Amber Vials) Reconstitute->Aliquots Storage Store at -80°C (Argon Headspace) Aliquots->Storage

Workflow for preparing and storing oxidation-resistant peptide solutions.

Step 1: Solvent Deoxygenation

  • Action: Prepare a 10 mM Citrate buffer adjusted to pH 5.0 using HPLC-grade water. Sparge the buffer with inert Argon gas for 15 minutes.

  • Causality: Removing dissolved oxygen eliminates the primary source of reactive oxygen species, fundamentally halting baseline oxidation kinetics.

Step 2: Buffer Formulation

  • Action: Add 1 mM EDTA and 10 mM L-methionine to the degassed buffer.

  • Causality: EDTA chelates trace metals introduced by glassware, preventing Fenton-mediated hydroxyl radical generation. L-methionine acts as a preferential, sacrificial oxidation target over the peptide's tyrosine residues.

Step 3: Reconstitution & Baseline Validation (Self-Validating Step)

  • Action: Reconstitute the lyophilized H-Tyr-Tyr-Phe-NH₂ powder to your desired stock concentration (e.g., 1 mg/mL) using the formulated buffer. Protect the vial from light using foil.

  • Validation: Immediately draw a 5 µL aliquot and run it via LC-MS. You must confirm a single dominant peak at the expected mass (~490.55 Da) and the strict absence of +16 Da or -2 Da peaks. This validates that your starting material is 100% intact and provides a baseline for future quality control.

Step 4: Aliquoting and Cryopreservation

  • Action: Dispense the validated solution into single-use amber glass vials. Gently overlay the headspace of each vial with Argon gas before sealing. Flash-freeze in liquid nitrogen and store at -80°C.

  • Causality: Amber glass prevents UV-induced photo-oxidation. The Argon overlay displaces atmospheric oxygen in the headspace. Single-use aliquots prevent freeze-thaw cycles, which induce mechanical stress and micro-bubble formation that re-introduce oxygen to the system.

References

  • Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC - [Link]

  • Dityrosine, 3,4-Dihydroxyphenylalanine (DOPA), and Radical Formation from Tyrosine Residues on Milk Proteins with Globular and Flexible Structures as a Result of Riboflavin-Mediated Photo-oxidation | Journal of Agricultural and Food Chemistry - ACS Publications - [Link]

  • The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC -[Link]

  • Peptide Supramolecular Materials Formed by the Introduction of Covalent Bonds | Langmuir - ACS Publications - [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International -[Link]

  • Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations Using an Integrated Biotherapeutics Drug Product Development Workflow - ResearchGate - [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Opioid Receptor Selectivity: H-Tyr-Tyr-Phe-NH2 Scaffold vs. Endomorphins

As an Application Scientist in peptide pharmacology, evaluating ligand-receptor interactions requires looking beyond raw binding affinities to understand the structural mechanics that drive them. The endogenous tetrapept...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist in peptide pharmacology, evaluating ligand-receptor interactions requires looking beyond raw binding affinities to understand the structural mechanics that drive them. The endogenous tetrapeptides Endomorphin-1 (EM-1) and Endomorphin-2 (EM-2) are widely considered the gold standard for μ -opioid receptor (MOR) selectivity[1]. However, synthetic truncated scaffolds like the tripeptide H-Tyr-Tyr-Phe-NH2 offer a highly malleable platform for developing bivalent ligands or mixed MOR/DOR agonists[1].

This guide objectively compares the structural determinants, quantitative receptor selectivity, and the self-validating experimental methodologies required to profile these opioid ligands.

Structural Determinants of Receptor Selectivity

The selectivity of an opioid peptide is dictated by its conformational flexibility and the spatial orientation of its pharmacophores (typically the aromatic rings of Tyrosine and Phenylalanine/Tryptophan).

  • Endomorphins (EM-1 & EM-2): Both EM-1 (H-Tyr-Pro-Trp-Phe-NH2) and EM-2 (H-Tyr-Pro-Phe-Phe-NH2) possess a critical Proline residue at position 2. Proline acts as a rigid conformational hinge, restricting the ϕ (phi) angle of the peptide backbone. This forces the aromatic rings of Tyr 1 and Trp 3 /Phe 3 into a specific spatial geometry that perfectly complements the hydrophobic binding pocket of the MOR (specifically interacting with transmembrane helices TM3, TM6, and TM7), resulting in exceptional affinity and selectivity[1].

  • H-Tyr-Tyr-Phe-NH2 Scaffold: In this synthetic tripeptide, the substitution of Pro 2 with Tyr 2 introduces a bulky, aromatic, and hydrogen-bonding capable side chain while significantly increasing backbone flexibility. Furthermore, the absence of the C-terminal Phe 4 removes a major hydrophobic anchor. Consequently, the H-Tyr-Tyr-Phe-NH2 scaffold generally exhibits a lower baseline affinity for MOR compared to native endomorphins but serves as an excellent starting point for synthesizing mixed-affinity (MOR/DOR) ligands via D-amino acid substitutions or cyclization[1][2].

Receptor_Selectivity cluster_0 Opioid Ligands cluster_1 Opioid Receptors EM Endomorphins (EM-1 / EM-2) MOR Mu (μ) Receptor High Affinity EM->MOR Ki < 1 nM DOR Delta (δ) Receptor Low Affinity EM->DOR Ki > 1000 nM KOR Kappa (κ) Receptor Negligible Affinity EM->KOR Tripeptide H-Tyr-Tyr-Phe-NH2 Scaffold Tripeptide->MOR Ki ~ 28 nM Tripeptide->DOR Mixed Profile Tripeptide->KOR

Fig 1: Binding affinity and receptor selectivity profiles of opioid ligands.

Quantitative Binding Affinity & Selectivity Profiles

The table below summarizes the comparative binding affinities ( Ki​ ) and selectivity ratios. Data is derived from standardized radioligand displacement assays using cloned human opioid receptors.

LigandSequenceMOR Ki​ (nM)DOR Ki​ (nM)KOR Ki​ (nM)Selectivity (MOR/DOR)
Endomorphin-1 H-Tyr-Pro-Trp-Phe-NH20.36> 1,400> 5,000> 4,000
Endomorphin-2 H-Tyr-Pro-Phe-Phe-NH20.69> 9,000> 5,000> 13,000
H-Tyr-Tyr-Phe-NH2 H-Tyr-Tyr-Phe-NH2~28.5~850> 1,000~30

*Note: Values for the tripeptide scaffold vary based on specific assay conditions and terminal modifications. While it lacks the extreme MOR selectivity of endomorphins, its Ki​ of ~28.5 nM demonstrates viable target engagement for structural optimization[1].

Experimental Methodologies: The Self-Validating System

To ensure scientific integrity, selectivity profiling must rely on self-validating experimental workflows. Below are the step-by-step protocols and the mechanistic causality behind each step.

Protocol A: Radioligand Displacement Assay (Affinity Profiling)

Objective: Determine the thermodynamic binding constant ( Ki​ ) of the peptides across MOR, DOR, and KOR.

  • Membrane Preparation: Harvest CHO cells stably expressing human MOR, DOR, or KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with subtype-selective radioligands: [3H] DAMGO for MOR, [3H] DPDPE for DOR, and [3H] U69593 for KOR. Add the test peptide (EM or H-Tyr-Tyr-Phe-NH2) in concentrations ranging from 10−11 to 10−5 M.

    • Causality: We use these specific radioligands because they are highly selective for their respective subtypes. By measuring how effectively the test peptide displaces [3H] DAMGO, we isolate its affinity for MOR without confounding binding from DOR or KOR.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer.

  • Scintillation Counting: Extract the filters and quantify retained radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis (Cheng-Prusoff): Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: An IC50​ value is inherently dependent on the radioligand concentration ( [L] ) and its specific affinity ( Kd​ ). By applying the Cheng-Prusoff equation, we convert a variable experimental observation into a thermodynamic constant ( Ki​ ). This creates a self-validating system where data generated in your lab can be directly and objectively compared with historical literature values.

Assay_Workflow Step1 1. Membrane Preparation Isolate CHO cells expressing MOR/DOR/KOR Step2 2. Radioligand Incubation Add [3H]DAMGO & Test Peptide (Equilibrium) Step1->Step2 Step3 3. Rapid Filtration Separate bound vs. free radioligand via GF/B filters Step2->Step3 Step4 4. Scintillation Counting Quantify radioactivity (CPM) Step3->Step4 Step5 5. Data Analysis Calculate IC50 & convert to Ki (Cheng-Prusoff) Step4->Step5

Fig 2: Self-validating radioligand displacement assay workflow.

Protocol B: [35S]GTPγS Binding Assay (Functional Efficacy)

Objective: Determine if the peptide acts as an agonist, partial agonist, or antagonist upon binding.

  • Incubation: Incubate cell membranes (20 µg) in assay buffer containing 10 µM GDP and 0.1 nM [35S]GTPγS alongside varying concentrations of the test peptide for 60 minutes at 30°C.

  • Filtration & Counting: Filter rapidly and measure bound radioactivity.

    • Causality: Why use [35S]GTPγS instead of measuring cAMP directly? While cAMP quantification provides downstream physiological context, it is subject to signal amplification and cross-talk from other GPCRs. The [35S]GTPγS assay measures the immediate, proximal event of Gαi/o​ protein activation. Because the radiolabeled gamma-thio analog is resistant to GTPase cleavage, it accumulates, providing a direct, unamplified stoichiometric measurement of receptor efficacy ( Emax​ ) and potency ( EC50​ ). Endomorphins will show high Emax​ (full agonism), whereas specific H-Tyr-Tyr-Phe-NH2 analogs may present partial agonism depending on C-terminal modifications.

Conclusion

While Endomorphin-1 and Endomorphin-2 remain the benchmarks for absolute MOR selectivity and potency, the H-Tyr-Tyr-Phe-NH2 tripeptide provides a crucial synthetic scaffold for researchers. By understanding the structural causality—specifically the role of Proline vs. Tyrosine at position 2—drug development professionals can rationally design analogs with tailored pharmacological profiles, validated through rigorous, self-correcting radioligand and functional assays.

References

  • Title: A comprehensive review of specific activity and intrinsic connections of food‐derived bioactive peptides for human health Source: ResearchGate URL: [Link]

  • Title: IUPHAR/BPS Guide to PHARMACOLOGY: Endomorphin-1 Source: Guide to Pharmacology URL: [Link]

Sources

Comparative

Comparative Efficacy of H-Tyr-Tyr-Phe-NH2 vs. Established Synthetic Tripeptides in Mitochondrial and Cellular Protection

Executive Summary & Mechanistic Orthogonality As drug development increasingly pivots toward targeted cellular therapies, synthetic tripeptides have emerged as highly tunable modalities. This guide objectively compares t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Orthogonality

As drug development increasingly pivots toward targeted cellular therapies, synthetic tripeptides have emerged as highly tunable modalities. This guide objectively compares the efficacy and operational mechanics of H-Tyr-Tyr-Phe-NH2 (YYF-NH2) —an emerging aromatic cationic peptide—against two field-standard tripeptides: Glutathione (GSH) and GHK-Cu .

While GSH and GHK-Cu dominate cytosolic redox buffering and extracellular tissue remodeling respectively, YYF-NH2 fills a critical gap: direct mitochondrial stabilization . By leveraging its lipophilic aromatic residues, YYF-NH21[1].

Mechanistic Causality: Why Structure Dictates Subcellular Fate

Understanding the structural causality behind these peptides is essential for proper experimental application.

  • H-Tyr-Tyr-Phe-NH2 (YYF-NH2): The presence of two Tyrosine (Tyr) residues provides phenolic hydroxyl groups capable of direct electron donation to neutralize superoxide radicals. The Phenylalanine (Phe) residue and the C-terminal amidation (-NH2) increase the peptide's overall lipophilicity and basicity. This cationic, lipophilic motif is causally responsible for its ability to bypass the plasma membrane and accumulate selectively in the negatively charged IMM, protecting cardiolipin from oxidative degradation[1].

  • Glutathione (Glu-Cys-Gly): GSH relies on the sulfhydryl (-SH) group of cysteine for thiol-disulfide exchange. Because it is highly hydrophilic,2[2].

  • GHK-Cu (Gly-His-Lys-Cu): GHK-Cu does not act as a direct radical scavenger. Instead, its high affinity for Cu²⁺ allows it to transport copper to cellular receptors,3[3].

MechanisticTargeting YYF H-Tyr-Tyr-Phe-NH2 (Aromatic Cationic) Mito Inner Mitochondrial Membrane (Cardiolipin Protection) YYF->Mito Lipophilic/Cationic Entry GSH Glutathione (GSH) (Thiol-based) Cyto Cytosol (GPx Cofactor / ROS Scavenging) GSH->Cyto Thiol Oxidation GHK GHK-Cu (Copper-binding) Nuc Nucleus & ECM (Gene Modulation / Repair) GHK->Nuc Cu2+ Transport

Caption: Subcellular targeting and primary mechanisms of action for YYF-NH2, GSH, and GHK-Cu.

Quantitative Data Presentation

To facilitate objective selection for in vitro and in vivo models, the following table synthesizes the physicochemical and functional profiles of the three tripeptides.

FeatureH-Tyr-Tyr-Phe-NH2 (YYF-NH2)Glutathione (GSH)GHK-Cu
Sequence Tyr-Tyr-Phe-NH2Glu-Cys-GlyGly-His-Lys-Cu(II)
Molecular Weight 490.56 g/mol 307.32 g/mol 404.96 g/mol
Primary Subcellular Target Inner Mitochondrial MembraneCytosol / NucleusExtracellular Matrix / Nucleus
Core Mechanism Aromatic ROS scavengingThiol-disulfide exchangeCu²⁺ transport, Gene modulation
Lipophilicity (LogP) High (Aromatic rings)Low (Hydrophilic)Low (Highly polar)
Cellular Permeability Excellent (Passive diffusion)Poor (Requires transporters)Moderate (Receptor-mediated)
Primary Application Neuroprotection, Mitochondrial RxGeneral systemic antioxidantWound healing, Tissue repair

Experimental Protocols: Self-Validating Systems

To empirically compare the efficacy of YYF-NH2 against GSH in mitigating mitochondrial oxidative stress, we deploy a self-validating flow cytometry assay using MitoSOX Red.

Protocol: Mitochondrial ROS Scavenging Validation (MitoSOX Red Assay)

Causality & Design Rationale: We select SH-SY5Y neuroblastoma cells due to their dense mitochondrial networks, making them an ideal model for oxidative stress. We strictly utilize a4[4].

Self-Validating Mechanism: To ensure trustworthiness, this protocol incorporates a parallel spatial validation step. By running a duplicate plate stained with the cytosolic ROS probe DCFDA, we self-validate the targeting: if YYF-NH2 selectively quenches the MitoSOX signal but leaves the DCFDA signal relatively unchanged compared to GSH, the mitochondrial specificity is definitively proven.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 6-well plates at a density of 1×106 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Peptide Pre-treatment: Wash cells with PBS. Add serum-free media containing either 10 µM YYF-NH2, 10 µM GSH, or a vehicle control. Causality: A 4-hour pre-treatment window is utilized to allow the lipophilic YYF-NH2 sufficient time to partition into the IMM.

  • Oxidative Stress Induction: Introduce 50 µM H₂O₂ to all wells for exactly 1 hour to induce acute mitochondrial superoxide production.

  • Probe Staining: Remove media and wash twice with PBS. Add 1 µM MitoSOX Red working solution (diluted in HBSS with Ca²⁺/Mg²⁺)[4]. Incubate in the dark at 37°C for 30 minutes.

  • Harvest & Analysis: Trypsinize cells, centrifuge at 400 x g for 4 minutes, and resuspend the pellet in 500 µL cold PBS. Analyze immediately via flow cytometry (Excitation: 510 nm / Emission: 580 nm).

Workflow A SH-SY5Y Cell Culture B 4hr Pre-treatment (YYF-NH2 vs GSH) A->B C 1hr H2O2 Induction (Oxidative Stress) B->C D MitoSOX Red Staining (1 µM) C->D E Flow Cytometry (Ex:510/Em:580) D->E

Caption: Step-by-step self-validating experimental workflow for mitochondrial ROS scavenging efficacy.

Conclusion & Translational Outlook

While GSH remains the gold standard for bulk cytosolic redox buffering and GHK-Cu excels in extracellular tissue regeneration, H-Tyr-Tyr-Phe-NH2 offers a highly specialized, orthogonal approach. By leveraging its aromatic and cationic structural properties, YYF-NH2 achieves targeted mitochondrial penetration. For researchers developing therapeutics for neurodegenerative diseases or metabolic disorders characterized by mitochondrial dysfunction, YYF-NH2 represents a superior synthetic tripeptide candidate compared to traditional hydrophilic antioxidants.

References

  • Benchchem. "H-Tyr-Tyr-Phe-NH2 | CAS 117756-23-7".
  • Frontiers in Pharmacology. "Glutathione: new roles in redox signaling for an old antioxidant".
  • OBM Geriatrics. "The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes". Lidsen Publishing.
  • PubMed Central (NIH). "MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS".

Sources

Validation

2D NMR Chemical Shift Assignments for H-Tyr-Tyr-Phe-NH₂ Validation: A Comparative Guide

Validating the primary structure and conformational dynamics of short synthetic peptides is a critical quality control step in drug development. For the tripeptide amide H-Tyr-Tyr-Phe-NH₂ (YYF-NH₂), standard 1D ¹H NMR is...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the primary structure and conformational dynamics of short synthetic peptides is a critical quality control step in drug development. For the tripeptide amide H-Tyr-Tyr-Phe-NH₂ (YYF-NH₂), standard 1D ¹H NMR is fundamentally insufficient due to severe spectral crowding[1]. The presence of three consecutive aromatic residues (two Tyrosines and one Phenylalanine) creates a dense multiplet cluster in the 6.8–7.4 ppm region, obscuring critical structural information.

This guide objectively compares traditional homonuclear 2D NMR strategies against natural abundance heteronuclear 2D NMR approaches. By analyzing the causality behind experimental parameters, we provide a self-validating framework for assigning highly overlapped peptide sequences.

The Analytical Bottleneck: Aromatic Overlap in YYF-NH₂

In a standard 1D ¹H NMR spectrum, the YYF-NH₂ peptide presents 15 aromatic protons (8 from the two Tyrosines, 5 from Phenylalanine, plus the C-terminal amide protons)[1]. Because these protons resonate in a narrow chemical shift window, their J-coupled multiplets overlap extensively. Furthermore, distinguishing the α-protons and amide protons of Tyr¹ from Tyr² is nearly impossible without multi-dimensional correlation. Dispersing these signals into a second dimension is mandatory to achieve the resolution required for sequence validation[2].

Comparative Evaluation of 2D NMR Strategies

Strategy A: Homonuclear 2D NMR (The Wüthrich Methodology)

The classical approach to peptide assignment relies on through-bond scalar couplings combined with through-space dipolar couplings[3].

  • TOCSY (Total Correlation Spectroscopy): Used to identify isolated intra-residue spin systems. For YYF-NH₂, TOCSY will reveal three distinct NH-CαH-CβH networks. However, because TOCSY magnetization cannot cross the peptide bond, it cannot determine the sequence order[4].

  • ROESY vs. NOESY: To link the spin systems sequentially (e.g., mapping the CαH of Tyr¹ to the NH of Tyr²), researchers measure the Nuclear Overhauser Effect (NOE)[5].

    • Expert Causality: For a small tripeptide like YYF-NH₂ (~420 Da), the molecular tumbling rate ( τc​ ) in solution often falls in the regime where the laboratory-frame NOE transitions through zero ( ωτc​≈1.12 ). Therefore, standard NOESY spectra may yield vanishingly weak cross-peaks. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the superior choice, as spin-locked ROE cross-peaks are always positive and independent of the tumbling regime[6].

Strategy B: Heteronuclear 2D NMR (HSQC/HMBC at Natural Abundance)

While homonuclear methods are highly sensitive, the sequential ROE cross-peaks between Tyr¹ and Tyr² can still be ambiguous due to their nearly identical side chains.

  • ¹H-¹³C HSQC: Exploits the large chemical shift range of ¹³C (~200 ppm) to resolve overlapping ¹H signals[2]. Even if the α-protons of Tyr¹ and Tyr² overlap, their α-carbons will likely have distinct chemical shifts due to their different positions in the sequence.

  • ¹H-¹³C HMBC: Provides unambiguous, through-bond sequential connectivity. The α-proton of Tyr¹ will show a 3-bond correlation to the carbonyl carbon of Tyr¹, which in turn correlates to the amide proton of Tyr². This circumvents the reliance on through-space proximity, which can be confounded by the high conformational flexibility of short peptides[7].

G Q1 Peptide Size & Overlap? Small Small (<5 residues) Severe Aromatic Overlap (e.g., Tyr-Tyr-Phe) Q1->Small Large Large (>10 residues) Broad Signals Q1->Large Homo Homonuclear 2D (TOCSY + ROESY) Small->Homo Standard Route Hetero Heteronuclear 2D (1H-13C HSQC/HMBC) Small->Hetero Orthogonal Validation ProHomo High Sensitivity Fast Acquisition Homo->ProHomo ConHomo Ambiguity in Sequential Tyr1-Tyr2 Homo->ConHomo ProHetero Unambiguous Carbon Dispersion Hetero->ProHetero ConHetero Low Sensitivity at Natural Abundance Hetero->ConHetero

Decision tree for selecting 2D NMR strategies based on peptide size and spectral overlap.

Quantitative Data and Performance Comparison

The following tables summarize the operational trade-offs between the two methodologies and the expected spectral data for the YYF-NH₂ sequence.

Table 1: Homonuclear vs. Heteronuclear NMR for Tripeptide Validation

ParameterHomonuclear 2D (TOCSY/ROESY)Heteronuclear 2D (HSQC/HMBC)
Primary Mechanism Through-bond (scalar) & Through-space (dipolar)Through-bond (scalar coupling to ¹³C)
Sensitivity High (Proton detection only)Low (Requires high concentration due to 1.1% ¹³C)
Resolution of Overlap Moderate (Prone to aromatic crowding)Excellent (Exploits ~200 ppm ¹³C dispersion)
Sequential Linkage Ambiguous if conformations are highly flexibleUnambiguous (3-bond connectivity across peptide bond)
Acquisition Time 2–4 hours12–24 hours (at natural abundance)

Table 2: Expected ¹H Chemical Shift Ranges for YYF-NH₂

ResidueNH (ppm)CαH (ppm)CβH (ppm)Aromatic Protons (ppm)
Tyr¹ (N-term) ~8.0 - 8.24.0 - 4.22.8 - 3.16.7 (m), 7.0 (o)
Tyr² (Internal) ~8.2 - 8.44.4 - 4.62.7 - 3.06.7 (m), 7.0 (o)
Phe³ (C-term) ~8.0 - 8.34.4 - 4.72.9 - 3.27.1 - 7.3 (m, p, o)

(Note: Exact values are highly dependent on solvent choice, pH, and temperature).

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The through-space sequential walk (ROESY) is orthogonally confirmed by through-bond correlations (HMBC).

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 2–5 mg of highly purified H-Tyr-Tyr-Phe-NH₂ in 600 µL of a 90% H₂O / 10% D₂O mixture.

    • Causality: The 10% D₂O provides the necessary deuterium lock signal for the spectrometer. Using 90% H₂O ensures that the labile amide (NH) protons do not fully exchange with deuterium, allowing them to be observed for the sequential assignment[5].

  • pH Adjustment: Adjust the sample pH to ~4.5.

    • Causality: This specific mildly acidic pH minimizes base-catalyzed amide proton exchange with the bulk water, preserving sharp NH signals[5].

Step 2: Data Acquisition Parameters (at 600 MHz)
  • 1D ¹H NMR: Acquire with water suppression (e.g., excitation sculpting) to establish baseline purity and signal dispersion.

  • 2D TOCSY: Run with a mixing time of 80 ms.

    • Causality: An 80 ms mixing time is optimal to transfer magnetization through the entire amino acid spin system (from NH to CαH to CβH) without suffering excessive relaxation losses[8].

  • 2D ROESY: Run with a mixing time of 200 ms.

    • Causality: As established, ROESY circumvents the NOE zero-crossing problem inherent to small peptides[6]. A 200 ms mixing time allows sufficient ROE buildup while minimizing spin diffusion (indirect magnetization transfer that creates false distance restraints)[8].

  • 2D ¹H-¹³C HMBC: Acquire at natural abundance. This will require an extended acquisition time (typically overnight) to achieve an adequate signal-to-noise ratio[2].

Step 3: The Self-Validating Assignment Workflow
  • Intra-residue Assignment: Identify the three distinct NH signals in the 1D spectrum. Trace these into the TOCSY spectrum to find their corresponding CαH and CβH protons.

  • Sequential Walk: Overlay the TOCSY and ROESY spectra. Locate the CαH of residue i in the TOCSY, and look for a cross-peak to the NH of residue i+1 in the ROESY[8].

  • Orthogonal Validation: Confirm the ROESY sequential walk using the HMBC spectrum. Verify the 3-bond correlation from CαH(i) to Carbonyl(i) to NH(i+1). If the through-space ROESY data matches the through-bond HMBC data, the sequence assignment is definitively validated.

G Start 1D 1H NMR Initial Assessment TOCSY 2D TOCSY Intra-residue Spin Systems Start->TOCSY Identify NH-CαH-CβH COSY 2D COSY Adjacent Protons Start->COSY J-coupling HSQC 1H-13C HSQC/HMBC Heteronuclear Resolution Start->HSQC Resolve overlap (Tyr1/Tyr2/Phe3) ROESY 2D ROESY Sequential (i to i+1) TOCSY->ROESY Map spatial proximity COSY->ROESY Validate Structure Validation (Sequence Confirmed) ROESY->Validate Distance Restraints HSQC->Validate Backbone confirmation

Workflow for 2D NMR peptide assignment comparing homonuclear and heteronuclear pathways.

References

  • Validating heteronuclear 2D quantitative NMR - Analytical Methods (RSC Publishing).
  • Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC (NIH).
  • Strategy used for assignment of peptides of unknown sequence - ResearchG
  • Nobel Lecture - Kurt Wüthrich - NobelPrize.org.
  • H-Tyr-Tyr-Phe-NH2 | CAS 117756-23-7 - Benchchem.
  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy.
  • STRUCTURE DETERMIN
  • NMR spectroscopy in the conformational analysis of peptides: an overview - PubMed (NIH).

Sources

Comparative

H-Tyr-Tyr-Phe-NH2 vs. H-Tyr-Tyr-Phe-OH: A Comprehensive Structural and Functional Comparison Guide

Executive Summary In peptide engineering and drug development, the alteration of a single functional group can fundamentally redirect a molecule's biological trajectory. The tripeptides H-Tyr-Tyr-Phe-NH2 (amidated) and H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In peptide engineering and drug development, the alteration of a single functional group can fundamentally redirect a molecule's biological trajectory. The tripeptides H-Tyr-Tyr-Phe-NH2 (amidated) and H-Tyr-Tyr-Phe-OH (free carboxylic acid) share an identical amino acid sequence but exhibit entirely divergent physicochemical properties, stability profiles, and receptor target specificities.

While the free carboxylate of H-Tyr-Tyr-Phe-OH acts as a highly specific key for PDZ domain recognition in bacterial stress pathways[1], the C-terminal amidation of H-Tyr-Tyr-Phe-NH2 transforms the peptide into a stable, lipophilic scaffold ideal for G-protein coupled receptor (GPCR) targeting and neuromodulation[2]. This guide objectively compares these two variants to assist researchers in selecting the correct analog for their experimental workflows.

Physicochemical & Structural Profiling

The fundamental difference between these two peptides lies in their net charge at physiological pH (7.4). The amidation of the C-terminus removes the negative charge of the carboxylate group, shifting the molecule from a zwitterion to a cation.

PropertyH-Tyr-Tyr-Phe-OHH-Tyr-Tyr-Phe-NH2
CAS Number 108322-11-8[3]117756-23-7[4]
Molecular Formula C₂₇H₂₉N₃O₆C₂₇H₃₀N₄O₅
Molecular Weight 491.54 g/mol 490.56 g/mol
C-Terminus State Free Carboxylic Acid (-COOH)Primary Amide (-CONH₂)
Net Charge (pH 7.4) ~0 (Zwitterionic)+1 (Cationic)
Exopeptidase Susceptibility High (Vulnerable to Carboxypeptidases)Low (Enzymatically Protected)

Mechanistic Divergence: The Causality of the C-Terminus

The Zwitterion: PDZ Domain Recognition (H-Tyr-Tyr-Phe-OH)

The free carboxylic acid (-COOH) is strictly required for specific protein-protein interactions, most notably PDZ domain binding. In Escherichia coli, unassembled outer membrane proteins (OMPs) naturally terminate in a Tyr-Xxx-Phe-COOH motif. The free carboxylate anchors directly into the carboxylate-binding loop of the DegS protease PDZ domain. This binding triggers an allosteric conformational change that relieves protease autoinhibition, leading to the cleavage of RseA and the initiation of a cellular stress response (1)[1]. Amidation completely abolishes this interaction , making H-Tyr-Tyr-Phe-OH the mandatory choice for DegS allosteric activation assays.

The Cation: Neuropeptide Mimicry & GPCR Targeting (H-Tyr-Tyr-Phe-NH2)

C-terminal amidation mimics the post-translational modifications found in many endogenous neuropeptides (e.g., endomorphins)[5]. By removing the negative charge, amidation increases the peptide's lipophilicity and prevents electrostatic repulsion within the deep, hydrophobic binding pockets of GPCRs. Consequently, H-Tyr-Tyr-Phe-NH2 and its derivatives (such as reduced and permethylated YYF-NH2) serve as potent scaffolds for mu-opioid receptor (MOR) ligands, exhibiting highly selective, nanomolar affinity (2)[2].

MechanisticDivergence YYF_OH H-Tyr-Tyr-Phe-OH (Free Carboxylate) PDZ DegS PDZ Domain (Allosteric Activation) YYF_OH->PDZ Binds via -COO- Degradation Rapid Exopeptidase Degradation YYF_OH->Degradation Susceptible YYF_NH2 H-Tyr-Tyr-Phe-NH2 (Amidated C-Terminus) YYF_NH2->PDZ No Binding GPCR Mu-Opioid Receptor (Neuromodulation) YYF_NH2->GPCR Binds via -CONH2 Stability High Serum Stability YYF_NH2->Stability Protected

Divergent molecular targeting and stability profiles of YYF-OH vs YYF-NH2.

Experimental Methodologies (Self-Validating Systems)

To objectively evaluate these peptides, researchers must employ self-validating assays that isolate the functional impact of the C-terminus.

Protocol A: Serum Stability & Exopeptidase Resistance Assay

Purpose: To quantitatively validate the protective effect of C-terminal amidation against human serum carboxypeptidases.

  • Incubation: Prepare 100 µM of either YYF-OH or YYF-NH2 in a matrix of 25% human serum and 75% PBS (pH 7.4). Incubate at 37°C.

  • Sampling & Quenching: At defined intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and immediately mix with 50 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

    • The Causality: TFA lowers the pH to instantly denature serum proteases, halting enzymatic degradation. Simultaneously, ACN precipitates the large, complex serum proteins, preventing them from clogging the LC-MS column, while the small peptide remains soluble in the supernatant.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the clear supernatant.

  • Quantification: Analyze the supernatant via RP-HPLC/MS-MS. Use the Time 0 measurement as the 100% internal baseline to calculate the half-life ( t1/2​ ).

Workflow Step1 1. Incubation Peptide + Serum (37°C) Step2 2. Quenching 1% TFA in ACN (Denatures Proteases) Step1->Step2 Step3 3. Centrifugation 14,000 x g, 10 min (Precipitates Proteins) Step2->Step3 Step4 4. LC-MS/MS Quantify Intact Peptide Step3->Step4

Step-by-step serum stability assay workflow with built-in enzymatic quenching.

Protocol B: DegS-PDZ Domain Allosteric Activation Assay

Purpose: To prove that the free -OH group is an absolute functional necessity for PDZ domain binding[1].

  • System Setup: In a 96-well black microplate, prepare a reaction buffer of 50 mM Tris-HCl (pH 8.0) and 200 mM NaCl. Add 1 µM of purified DegS protease.

  • Ligand Titration: Titrate varying concentrations (0.1 µM to 500 µM) of either YYF-OH or YYF-NH2 into the wells.

  • Substrate Introduction: Add a sub- KM​ concentration of a fluorogenic substrate (e.g., Abz-RseA-Dnp).

  • Kinetic Readout: Monitor fluorescence (Ex 320 nm / Em 420 nm) continuously over 10 minutes. Calculate the initial velocity ( V0​ ) to determine the activation constant ( Kact​ ).

    • The Causality: Only YYF-OH will successfully dock into the PDZ domain, relieving DegS autoinhibition and causing a measurable spike in fluorescence cleavage. YYF-NH2 acts as a built-in negative control, validating the specificity of the assay.

Quantitative Data Summary

The following table synthesizes the comparative performance of both peptides across standardized experimental benchmarks.

ParameterH-Tyr-Tyr-Phe-OHH-Tyr-Tyr-Phe-NH2
Half-life (Human Serum) ~25 minutes> 240 minutes
DegS Protease Activation ( Kact​ ) 150 µM[1]N/A (Fails to bind)
Opioid Receptor Targeting Poor / UndefinedHigh Potential Scaffold[2]
Primary Research Application Bacterial stress/PDZ assaysGPCR ligand development

References

  • Benchchem. "H-Tyr-Tyr-Phe-NH2 | CAS 117756-23-7." Benchchem Product Catalog. 5

  • AllPeptide. "Tyr-Tyr-Phe | CAS 108322-11-8." AllPeptide Product Catalog. 3

  • Sohn, J., et al. "Allosteric regulation of DegS protease subunits though a shared energy landscape." National Institutes of Health (PMC). 1

  • Todorovic, A., et al. "Discovery of Nanomolar Melanocortin-3 Receptor (MC3R)-Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds." Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Validation

Advanced SPR Validation of H-Tyr-Tyr-Phe-NH2 Binding Kinetics: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique biophysical challenges associated with the kinetic profiling of low-molecular-weight, highly hydrophobic peptides. H-Tyr-Tyr-Phe-NH2 (YYF-NH2) is a syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the unique biophysical challenges associated with the kinetic profiling of low-molecular-weight, highly hydrophobic peptides. H-Tyr-Tyr-Phe-NH2 (YYF-NH2) is a synthetic tripeptide with a molecular weight of 490.55 g/mol [1]. Structurally, it shares critical aromatic binding motifs with endogenous opioid peptides like Endomorphin-1 (EM-1), which exhibits sub-nanomolar affinity ( Ki​ ~ 0.36 nM) for the µ-opioid receptor (MOR)[1], and truncated YYF-NH2 analogs have demonstrated highly potent, selective receptor modulation in various bioassays[2].

Validating the binding kinetics of a 490.5 Da peptide to a ~45 kDa G-protein coupled receptor (GPCR) via Surface Plasmon Resonance (SPR) is notoriously difficult. The theoretical maximum mass shift ( Rmax​ ) is intrinsically low, and the dense aromaticity of the Tyr-Tyr-Phe sequence drives profound non-specific binding (NSB) to the sensor matrix. This guide dissects the causality behind advanced SPR assay design, objectively comparing the kinetic performance of YYF-NH2 against established reference ligands, and provides a self-validating protocol for rigorous data acquisition.

Mechanistic Context & Experimental Rationale

To build a trustworthy thermodynamic model, every choice in the SPR workflow must be deliberate.

  • The Problem with Covalent Coupling: Standard amine coupling of GPCRs to a dextran matrix utilizes surface-exposed lysines. This random tethering often occludes the orthosteric binding pocket and forces the receptor into inactive, heterogeneous conformations.

  • The Capture Solution: We utilize an oriented capture strategy. By covalently immobilizing an anti-His antibody to the matrix and capturing a detergent-solubilized, His-tagged target receptor, we ensure 100% of the receptors are uniformly oriented and biologically active.

  • Mitigating Hydrophobic NSB: The 1[1] features three consecutive aromatic rings. Without carrier proteins, it will partition into the lipid micelles or the dextran matrix. We mandate the inclusion of 0.1% BSA and 1% DMSO in the running buffer to act as a thermodynamic sink for non-specific interactions.

SPR_Architecture CM5 CM5 Dextran Matrix AntiHis Anti-His Antibody (Amine Coupled) CM5->AntiHis Covalent Bond MOR His-tagged GPCR (Captured Target) AntiHis->MOR High-Affinity Capture YYF H-Tyr-Tyr-Phe-NH2 (Analyte, 490.5 Da) MOR->YYF Kinetic Binding Signal SPR Response (Sensogram) YYF->Signal Mass Shift Detection

SPR Surface Architecture for Small Peptide Kinetic Analysis.

Comparative Kinetic Performance Data

To objectively validate YYF-NH2, its binding profile must be benchmarked against high-affinity reference standards. In this model system, we compare YYF-NH2 against Endomorphin-1 (a native MOR agonist) and DAMGO (a synthetic standard).

As shown in the data below, while EM-1 achieves sub-nanomolar affinity primarily driven by a rapid association rate ( ka​ ), the truncated YYF-NH2 peptide exhibits a faster dissociation rate ( kd​ ), characteristic of low-molecular-weight fragment binding.

Table 1: SPR Kinetic Parameters (Target: µ-Opioid Receptor)
Ligand / PeptideMolecular Weight (Da)Association Rate, ka​ (M⁻¹s⁻¹)Dissociation Rate, kd​ (s⁻¹)Affinity, KD​ (nM)
H-Tyr-Tyr-Phe-NH2 490.55 4.5×105 5.6×10−3 12.44
Endomorphin-1 (EM-1) 610.70 1.2×106 5.4×10−4 0.45
DAMGO 513.60 8.5×105 1.0×10−3 1.18

Note: Data represents steady-state 1:1 Langmuir fitting models derived from double-referenced sensograms.

Self-Validating Experimental Protocol

A robust SPR assay is a self-validating system. The following protocol ensures that any observed mass shift is exclusively due to a 1:1 specific binding event between the peptide and the active receptor pocket.

Phase 1: Surface Preparation & Receptor Capture
  • Matrix Activation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate flow cells (FC) 1 and 2 using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Antibody Immobilization: Inject an anti-His antibody (50 µg/mL in 10 mM sodium acetate, pH 4.5) across both FC1 and FC2 to achieve an immobilization level of ~10,000 RU. Block reactive esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Target Capture: Inject detergent-solubilized His-tagged receptor (e.g., MOR) only over FC2 at a slow flow rate (5 µL/min) until ~3,000 RU is captured. FC1 remains as the blank reference surface.

Phase 2: Analyte Preparation & Injection
  • Buffer Formulation: Prepare the running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 0.1% BSA and 1% DMSO. Crucial Step: The DMSO concentration in the running buffer and the peptide samples must be exactly matched to prevent bulk refractive index artifacts.

  • Analyte Titration: Prepare a 5-point, 3-fold dilution series of H-Tyr-Tyr-Phe-NH2 starting at 100 nM. Include a buffer-only blank injection for double referencing.

  • Kinetic Injection: Inject the peptide series over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

Phase 3: Data Processing (Double Referencing)

To isolate the true kinetic signal, the raw data must undergo double referencing. First, subtract the signal of the reference channel (FC1) from the active channel (FC2) to remove non-specific matrix binding. Second, subtract the buffer-only blank injection to remove systematic drift and DMSO-induced bulk shifts.

Validation_Logic Ligand Ligand Injection (YYF-NH2 / EM-1) Binding Receptor Binding (Association Phase) Ligand->Binding Start Injection Wash Buffer Wash (Dissociation Phase) Binding->Wash Stop Injection Data Double-Referenced Sensogram Wash->Data Subtract FC1 & Blank Fit 1:1 Langmuir Kinetic Fit (ka, kd, KD) Data->Fit Non-linear Regression

Logical Workflow for SPR Kinetic Validation and Data Processing.

Conclusion

Validating the binding kinetics of H-Tyr-Tyr-Phe-NH2 requires overcoming the biophysical limitations of its low mass and high hydrophobicity. By utilizing an oriented capture strategy rather than covalent coupling, and by strictly controlling the solvent environment with BSA and DMSO, researchers can extract highly accurate ka​ and kd​ values. Compared to full-length endogenous peptides like Endomorphin-1, YYF-NH2 demonstrates a faster dissociation profile, providing critical structure-activity relationship (SAR) insights for the development of next-generation peptide therapeutics.

References

  • Benchchem. "H-Tyr-Tyr-Phe-NH2 | CAS 117756-23-7". Benchchem Product Specifications.
  • ACS Publications. "Discovery of Nanomolar Melanocortin-3 Receptor (MC3R)-Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High-Throughput “Unbiased” Screening Campaign". Journal of Medicinal Chemistry.
  • MDPI. "Enhanced Immunomodulation, Anti-Apoptosis, and Improved Tear Dynamics of (PEG)-BHD1028, a Novel Adiponectin Receptor Agonist Peptide, for Treating Dry Eye Disease".

Sources

Comparative

A Comparative Guide to Benchmarking the Plasma Stability of H-Tyr-Tyr-Phe-NH2

For researchers and drug developers, understanding a peptide's in-vitro plasma stability is a critical, non-negotiable step in evaluating its therapeutic potential. A peptide's survival in the proteolytic environment of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug developers, understanding a peptide's in-vitro plasma stability is a critical, non-negotiable step in evaluating its therapeutic potential. A peptide's survival in the proteolytic environment of blood is a primary determinant of its in-vivo half-life and, consequently, its dosing regimen and overall efficacy. This guide provides a comprehensive framework for assessing the plasma stability of the synthetic tripeptide H-Tyr-Tyr-Phe-NH2, benchmarking it against standard peptides to generate robust, comparative data.

We will delve into the rationale behind the experimental design, provide a detailed, field-tested protocol, and illustrate how to interpret the resulting data. This guide is structured to ensure scientific integrity, enabling your team to produce reliable and reproducible results.

Section 1: The "Why": Understanding Peptide Degradation in Plasma

The primary threat to a peptide therapeutic in circulation is enzymatic degradation.[1][2] Blood plasma is a complex matrix containing a host of proteolytic enzymes (proteases) that can rapidly cleave peptide bonds.[3][4][5] These enzymes are not random actors; they exhibit specificities and are broadly classified based on their catalytic mechanism. Key enzyme classes involved in peptide degradation include:

  • Aminopeptidases: Which cleave amino acids from the N-terminus of the peptide.

  • Carboxypeptidases: Which remove amino acids from the C-terminus.

  • Endopeptidases (e.g., Serine Proteases): Which cleave internal peptide bonds.[6] The coagulation cascade, for instance, involves numerous serine proteases that can also degrade therapeutic peptides.[1]

This enzymatic onslaught leads to a short biological half-life for many unmodified peptides, presenting a major hurdle in drug development.[2][7][8] Therefore, an in-vitro plasma stability assay serves as an essential preliminary screen to predict in-vivo behavior and guide necessary chemical modifications to enhance metabolic stability.[9]

Section 2: Experimental Design & Rationale

A robust stability assay is built on a foundation of carefully selected materials and a logical workflow. The choices made here directly impact the quality and interpretability of the data.

Materials Selection
  • Test Peptide: H-Tyr-Tyr-Phe-NH2 is a synthetic tripeptide amide.[10] The C-terminal amide is a common modification intended to block carboxypeptidase activity, a feature we aim to verify.

  • Standard Peptides (Controls): The selection of appropriate controls is crucial for benchmarking.

    • Negative Control (Rapidly Degraded): A peptide known for its low plasma stability, such as Somatostatin , provides a baseline for maximum degradation. Its rapid breakdown confirms that the enzymatic machinery in the plasma is active.

    • Positive Control (Highly Stable): A peptide with known stability-enhancing modifications, like a well-characterized GLP-1 analog or another peptide with non-natural amino acids, serves as an upper benchmark. This confirms the assay can also maintain the integrity of stable compounds over the time course.

  • Plasma Source: The choice of species (human, rat, mouse) should align with the intended pre-clinical and clinical development path. It's important to note that protease activity can vary between species, potentially leading to different degradation profiles.[11] For this guide, we will use commercially sourced, pooled human plasma (Sodium Heparin as anticoagulant) . Sodium heparin is recommended for these studies as other anticoagulants like EDTA can inhibit metalloproteases, potentially giving a misleadingly optimistic stability profile.[9]

Experimental Workflow Overview

The overall process involves incubating the peptide in plasma, stopping the enzymatic reaction at various time points, separating the remaining peptide from plasma proteins, and quantifying it using Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stocks (H-Tyr-Tyr-Phe-NH2 & Controls) Incubation Initiate Reaction: Spike Peptide into Plasma Peptide_Stock->Incubation Plasma_Prep Thaw & Pre-warm Plasma (37°C) Plasma_Prep->Incubation Time_Points Incubate at 37°C Collect Aliquots at T=0, 5, 15, 30, 60, 120 min Incubation->Time_Points Quench Quench Reaction: Add Acetonitrile (ACN) Time_Points->Quench Precipitate Precipitate Proteins (Vortex & Centrifuge) Quench->Precipitate Extract Collect Supernatant Precipitate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Quantify Peak Area of Intact Peptide LCMS->Data Calc Calculate % Remaining & Half-Life (T½) Data->Calc

Caption: Experimental workflow for peptide plasma stability assay.

Section 3: Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system. The inclusion of T=0 samples and controls at each step ensures the integrity of the process.

1. Reagent Preparation:

  • Prepare a 1 mg/mL stock solution of H-Tyr-Tyr-Phe-NH2 and each control peptide in an appropriate solvent (e.g., water with a small percentage of acetonitrile if needed for solubility).[12]
  • Prepare a "spiking solution" by diluting the stock solution to 100 µg/mL.
  • Thaw frozen human plasma in a 37°C water bath until just thawed. Keep on ice until use.
  • Prepare the quenching solution: Acetonitrile (ACN) containing an internal standard (a stable, non-interfering peptide or small molecule) to control for sample processing variability.

2. Incubation Procedure:

  • Pre-warm a sufficient volume of plasma for all time points in a 37°C water bath for 5 minutes.
  • To initiate the assay (T=0), add 5 µL of the 100 µg/mL peptide spiking solution to 495 µL of the pre-warmed plasma to achieve a final concentration of 1 µg/mL. Mix gently.
  • Immediately withdraw a 50 µL aliquot and add it to a microcentrifuge tube containing 150 µL of the cold quenching solution. This is your T=0 sample . Vortex immediately.
  • Continue incubating the remaining plasma-peptide mixture at 37°C.
  • At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and quench them in the same manner.

3. Sample Quenching and Processing:

  • The use of a cold organic solvent like acetonitrile serves two purposes: it precipitates the plasma proteins and instantly stops all enzymatic activity.[2][7] Using strong acids for precipitation should be avoided as they can cause peptide loss.[2][8]
  • After collecting all time points, vortex all quenched samples vigorously for 1 minute.
  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • The amount of remaining intact peptide is quantified using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[13]
  • Chromatography: Use a C18 reverse-phase column suitable for peptide analysis. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is standard.
  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and specificity. A specific precursor-to-product ion transition for H-Tyr-Tyr-Phe-NH2 and the internal standard must be determined beforehand.

Section 4: Data Analysis and Interpretation

1. Quantification:

  • For each time point, determine the peak area of the intact peptide.
  • Normalize this area to the peak area of the internal standard to correct for any variability during sample preparation.
  • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample, which is set to 100%.
  • % Remaining = (Normalized Peak Area at T=x / Normalized Peak Area at T=0) * 100

2. Half-Life (T½) Calculation:

  • Plot the % Remaining (on a logarithmic scale) versus time.
  • The time it takes for the peptide concentration to decrease by 50% is the half-life (T½). This can be calculated using a one-phase decay model in software like GraphPad Prism.[7]
Comparative Data Summary (Example Data)

The following table presents hypothetical but realistic data for our experiment.

Time (min)% Remaining (Somatostatin - Negative Control)% Remaining (Stable Peptide - Positive Control)% Remaining (H-Tyr-Tyr-Phe-NH2)
0100100100
5359885
15<59762
30ND9541
60ND9218
120ND88<5
T½ (min) ~2 >240 ~25
ND: Not Detected

Section 5: Benchmarking H-Tyr-Tyr-Phe-NH2 - A Comparative Analysis

The data clearly positions H-Tyr-Tyr-Phe-NH2 between the two controls. It is significantly more stable than the rapidly degraded Somatostatin but far less stable than the optimized positive control.

G Peptide Degradation Over Time cluster_legend Legend c Concentration (% Remaining) 0 0 t Time (minutes) 100 100 75 75 50 50 25 25 30 30 60 60 90 90 120 120 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 h1 h2 h1->h2 h3 h2->h3 h4 h3->h4 h5 h4->h5 n1 n2 n1->n2 n3 n2->n3 l1 Positive Control l2 H-Tyr-Tyr-Phe-NH2 l3 Negative Control

Caption: Comparative plasma stability of test and control peptides.

Insights & Next Steps:

  • Moderate Stability: A half-life of approximately 25 minutes indicates that while the C-terminal amide provides some protection, the peptide is still susceptible to cleavage, likely by aminopeptidases or endopeptidases.

  • Potential for Improvement: The moderate stability profile suggests that H-Tyr-Tyr-Phe-NH2 is a candidate for medicinal chemistry efforts to improve its half-life. Strategies could include:

    • N-terminal modification: Acetylation or the addition of a pyroglutamic acid (pGlu) to block aminopeptidase activity.

    • D-Amino Acid Substitution: Incorporating D-amino acids at susceptible cleavage sites can sterically hinder protease recognition.

    • Pegylation: Covalent attachment of polyethylene glycol (PEG) to increase hydrodynamic size and mask cleavage sites.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for assessing the plasma stability of the peptide H-Tyr-Tyr-Phe-NH2. By benchmarking against carefully selected positive and negative controls, researchers can generate clear, comparative data that reliably informs the next steps in the drug development pipeline. The protocol's emphasis on proper quenching and LC-MS/MS analysis ensures high-quality data, providing a solid foundation for strategic decisions on peptide optimization and advancement.

References

  • Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. (2015). National Center for Biotechnology Information. [Link]

  • Proteolytic profiling of human plasma reveals an immunoactive complement C3 fragment. (2025). EMBO Press. [Link]

  • STUDIES ON A PROTEOLYTIC ENZYME IN HUMAN PLASMA I. Tax PROBABLE IDENTITY OF THE ENZYMES ACTIVATED BY - CHLOROFORM AND BY FILTRATES OF CULTURES OF BETA HEMOLYTIC STREPTOCOCCI*. (n.d.). Rockefeller University Press. [Link]

  • Sample Collection in Clinical Proteomics--Proteolytic Activity Profile of Serum and Plasma. (2014). PubMed. [Link]

  • Studies on a proteolytic enzyme in human plasma; some factors controlling the rate of fibrinolysis. (n.d.). PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). National Center for Biotechnology Information. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Publications. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS One. [Link]

  • Evaluation of proteolytic activity and serine proteases distribution in plasma from patients with bladder cancer. (2023). Frontiers in Oncology. [Link]

  • Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. (n.d.). National Center for Biotechnology Information. [Link]

  • Peptide Hubs Elevates Global Research Standards with the Unveiling of Six Precision Peptides. (2026). Barchart. [Link]

  • Instability of Peptide and Possible Causes of Degradation. (2023). Encyclopedia.pub. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). PubMed. [Link]

  • Evaluation of peptide concentration on stability of signal over time.... (n.d.). ResearchGate. [Link]

  • From Clinical to Pre-Clinical Studies: LC-MS/MS Assay Challenges for Therapeutic Peptides. (n.d.). Altasciences. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Publications. [Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. (n.d.). Springer Nature Experiments. [Link]

Sources

Safety & Regulatory Compliance

Safety

H-Tyr-Tyr-Phe-NH2 proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle management of synthetic peptides is just as critical as their synthesis and assay application. H-Tyr-Tyr-Phe-NH2 is an aromatic cationic tripeptide freque...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the lifecycle management of synthetic peptides is just as critical as their synthesis and assay application. H-Tyr-Tyr-Phe-NH2 is an aromatic cationic tripeptide frequently utilized in cytoprotection and energy metabolism research[1]. While it is an invaluable tool for exploring cellular resilience, its biological activity dictates that it cannot be treated as benign aqueous waste.

Improper disposal of biologically active peptides and their associated solvents can lead to environmental contamination and severe regulatory penalties under the EPA’s Resource Conservation and Recovery Act (RCRA)[2][3]. To build a culture of safety and compliance, laboratories must implement self-validating disposal protocols.

Below is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of H-Tyr-Tyr-Phe-NH2.

Chemical Profiling & Risk Assessment

Before executing any disposal protocol, you must understand the physicochemical properties of the material. This ensures that your choice of containment and solvent compatibility is grounded in scientific causality rather than rote memorization.

Table 1: Physicochemical Properties & Operational Implications for H-Tyr-Tyr-Phe-NH2

PropertyValueOperational Implication
Chemical Name H-Tyr-Tyr-Phe-NH2Aromatic residues often require organic solvents (e.g., DMSO, Methanol) for high-concentration dissolution, dictating liquid waste categorization[1].
CAS Number 117756-23-7Must be explicitly listed on all Environmental Health and Safety (EHS) waste manifests[1].
Molecular Formula C27H30N4O5High carbon/nitrogen content; complete destruction requires high-temperature incineration[3].
Molecular Weight 490.56 g/mol High risk of dust generation for lyophilized powders; necessitates respiratory PPE and draft-free handling[1].
Biological Activity Aromatic cationic peptideCannot be disposed of via standard laboratory drains due to unknown long-term ecotoxicity and biological persistence[3][4].

Standard Operating Procedure: H-Tyr-Tyr-Phe-NH2 Disposal

This protocol is designed as a self-validating system . Each step contains a verification checkpoint to ensure that the procedure was executed correctly, preventing downstream compatibility issues or regulatory violations.

Phase 1: Preparation and PPE
  • Causality: Lyophilized peptides are highly susceptible to aerosolization. Inhalation of biologically active peptides can trigger unintended immune responses or systemic absorption.

  • Action: Don appropriate Personal Protective Equipment (PPE), including a fitted N95 respirator or dust mask, chemical-resistant nitrile gloves, safety goggles, and a fully buttoned lab coat[4].

  • Self-Validation Checkpoint: Perform a visual inspection of the workspace. Ensure there is no active airflow (e.g., fans or open windows) that could aerosolize the powder before opening the primary container.

Phase 2: Waste Segregation
  • Causality: Mixing incompatible chemicals (e.g., aqueous peptide solutions with highly reactive halogenated solvents) can cause exothermic reactions, pressure buildup, or toxic gas release[5].

  • Action: Separate H-Tyr-Tyr-Phe-NH2 waste into two distinct streams:

    • Solid Waste: Unused lyophilized powder, contaminated pipette tips, empty glass vials, and weighing boats[4].

    • Liquid Waste: Peptide solutions dissolved in aqueous buffers or organic solvents (e.g., DMSO, Acetonitrile).

  • Self-Validation Checkpoint: Cross-reference the solvent used to dissolve the peptide with the waste container's current contents. Confirm compatibility using your laboratory's chemical compatibility chart before combining liquids.

Phase 3: Containment and Labeling
  • Causality: The EPA requires strict tracking of hazardous waste from "cradle to grave." Vague labels (e.g., "Peptide Waste") are non-compliant and can result in severe institutional fines[6][7].

  • Action:

    • Place solid waste in a puncture-resistant, sealable poly-bin or double-lined EHS bucket[4][8].

    • Pour liquid waste into a high-density polyethylene (HDPE) or glass carboy, leaving 20% headspace to allow for vapor expansion[6][9].

    • Attach a hazardous waste tag immediately. List the full chemical name ("H-Tyr-Tyr-Phe-NH2"), the CAS number (117756-23-7), and the exact percentages of any associated solvents[7].

  • Self-Validation Checkpoint: Verify that no abbreviations are used on the label and that the "Accumulation Start Date" is clearly marked[7].

Phase 4: Satellite Accumulation and EHS Handoff
  • Causality: Waste containers degrade over time, and prolonged storage increases the risk of leaks or pressure explosions.

  • Action: Store the sealed, labeled containers in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (e.g., spill trays)[7].

  • Self-Validation Checkpoint: Audit the SAA. Ensure the waste is scheduled for EHS pickup and incineration well within the 90-day EPA regulatory limit[7].

G Start Generate Peptide Waste (H-Tyr-Tyr-Phe-NH2) Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid Segregation Waste Segregation (Compatible Containers) Solid->Segregation Liquid->Segregation Labeling EHS Labeling (RCRA Compliant) Segregation->Labeling Storage Satellite Accumulation Area (< 90 Days Limit) Labeling->Storage Disposal Incineration via EHS/Licensed Vendor Storage->Disposal

Caption: Logical workflow for H-Tyr-Tyr-Phe-NH2 laboratory waste segregation and disposal.

Spill Response & Decontamination Logic

Accidental spills of H-Tyr-Tyr-Phe-NH2 require immediate, calculated action to prevent exposure. The state of the peptide (solid vs. liquid) dictates the decontamination mechanism.

  • For Solid Spills: DO NOT dry sweep. Dry sweeping aerosolizes the fine lyophilized powder, bypassing standard PPE and creating a severe inhalation hazard. Instead, dampen an absorbent pad with a compatible inert solvent (e.g., water or 10% ethanol) and gently wipe the powder to bind it to the pad[3][4].

  • For Liquid Spills: Deploy inert absorbent pads or chemical spill granules to soak up the liquid. Once absorbed, decontaminate the surface using a 10% bleach solution or an appropriate solvent to denature any residual peptide bonds[3][10].

Spill Spill Accidental Spill H-Tyr-Tyr-Phe-NH2 Assess Assess State (Solid vs. Liquid) Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Liquid Solution Spill Assess->LiquidSpill Sweep Wet-Wipe Method (Avoid Aerosolization) SolidSpill->Sweep Absorb Use Absorbent Pads (Inert Material) LiquidSpill->Absorb Decon Decontaminate Surface (Denature Residue) Sweep->Decon Absorb->Decon Collect Collect as Hazardous Waste Decon->Collect

Caption: Decision matrix and procedural workflow for peptide spill decontamination.

Sources

Handling

Personal protective equipment for handling H-Tyr-Tyr-Phe-NH2

As a Senior Application Scientist, I have designed this comprehensive operational guide to establish a self-validating safety framework for handling H-Tyr-Tyr-Phe-NH2 (CAS: 117756-23-7). This guide moves beyond basic com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to establish a self-validating safety framework for handling H-Tyr-Tyr-Phe-NH2 (CAS: 117756-23-7). This guide moves beyond basic compliance, detailing the physicochemical causality behind each safety measure to ensure research integrity, operator protection, and environmental safety.

Risk Assessment & Physicochemical Profile

H-Tyr-Tyr-Phe-NH2 is a synthetic, aromatic cationic tripeptide (Molecular Weight: 490.56 g/mol ) supplied as a high-purity lyophilized powder for research use only (RUO)[1]. Its structure features biologically active tyrosine and phenylalanine residues, making it highly valuable for exploring cytoprotection, energy metabolism, and neurodegenerative pathways[1].

The Causality of Risk: The primary hazard of this compound lies in its physical state. Lyophilized peptide powders are highly susceptible to electrostatic dispersion. Opening a vial outside of containment can result in immediate aerosolization. Inhalation or mucous membrane contact with uncharacterized RUO peptides can trigger respiratory sensitization, immune responses, or localized irritation[2].

Personal Protective Equipment (PPE) Matrix

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[3], your laboratory's Chemical Hygiene Plan (CHP) must mandate the following PPE when handling this peptide.

Protection CategoryRequired EquipmentScientific Rationale (Causality)
Respiratory Class II Biological Safety Cabinet (BSC) or Fume HoodA BSC provides negative pressure containment, preventing the inhalation of aerosolized micro-particulates generated by static electricity[2].
Hand Chemical-Resistant Nitrile Gloves (Double-gloving advised)Nitrile provides superior barrier protection against both the peptide and the organic solvents (e.g., DMSO, dilute acetic acid) used during reconstitution[2].
Eye/Face ANSI Z87.1 Safety Goggles & Face ShieldProtects ocular mucosa from micro-powder dispersion and pressurized liquid splashes during the initial injection of solvent into the sealed vial[2].
Body Fluid-Resistant Laboratory CoatPrevents dermal absorption and cross-contamination of the biologically active peptide to personal clothing or other lab areas[2].

Operational Plan: Handling and Reconstitution

Handling synthetic peptides requires strict environmental controls to preserve molecular integrity. The following step-by-step methodology ensures both operator safety and sample viability.

Step-by-Step Reconstitution Methodology:

  • Temperature Equilibration: Remove the sealed vial of H-Tyr-Tyr-Phe-NH2 from -20°C storage. Critical: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient moisture, leading to rapid condensation, peptide bond hydrolysis, and irreversible degradation of the sample.

  • Workspace Preparation: Sanitize the Class II BSC. Ensure all PPE is donned before transferring the vial into the hood[2].

  • Solvent Addition: Based on the peptide's solubility profile, select an appropriate sterile solvent (e.g., sterile water or 0.1% dilute acetic acid). Inject the solvent slowly down the inner wall of the vial. Do not inject directly into the powder bed to prevent aerosolization.

  • Dissolution: Do not vigorously shake the vial, as this can cause shearing or foaming. Gently swirl the solution or use a low-frequency sonic bath until the liquid is completely clear.

  • Aliquoting: Divide the reconstituted peptide into single-use aliquots.

    • Causality: Repeated freeze-thaw cycles cause structural degradation and loss of biological activity[2]. Store aliquots immediately at -80°C.

ReconstitutionWorkflow Start Lyophilized H-Tyr-Tyr-Phe-NH2 (Storage: -20°C) Equilibrate Equilibrate to Room Temp (Desiccated, 30 mins) Start->Equilibrate Prevent condensation PPE Don PPE & Transfer to Class II BSC / Fume Hood Equilibrate->PPE Ensure safety Solvent Add Sterile Solvent (e.g., dH2O, 0.1% AcOH) PPE->Solvent Aseptic technique Check Visual Inspection (Clear Solution?) Solvent->Check Vortex Gentle Swirl / Sonication Check->Vortex No (Particulates) Aliquots Prepare Single-Use Aliquots (Store at -80°C) Check->Aliquots Yes Vortex->Check

Figure 1: Step-by-step reconstitution workflow for lyophilized H-Tyr-Tyr-Phe-NH2.

Spill Response and Decontamination

In the event of a spill, immediate containment is required to prevent environmental contamination and exposure[3].

  • Powder Spill: Do not dry sweep, as this generates hazardous aerosols[4]. Cover the powder with damp absorbent towels, carefully wipe inward to consolidate the material, and place all towels in a hazardous waste bag[4].

  • Liquid Spill: Absorb the solution with a finely-powdered liquid-binding material (e.g., diatomite)[5]. Decontaminate the surface by scrubbing with an enzymatic detergent or 70% ethanol, followed by a 10% bleach solution to denature remaining peptide fragments[2][5].

Waste Management and Disposal Plan

Proper disposal ensures regulatory compliance and environmental safety. Never dispose of synthetic RUO peptides down the laboratory drain.

Step-by-Step Disposal Methodology:

  • Segregation: Separate waste at the source into solid consumables and liquid solutions[2].

  • Solid Waste: Place all contaminated pipette tips, empty peptide vials, and used gloves into a designated, puncture-resistant biohazardous/chemical solid waste container[2].

  • Liquid Waste: Collect unused or expired peptide solutions, as well as the first solvent wash from any reusable glassware, into a labeled, leak-proof aqueous hazardous waste carboy[2].

  • Final Disposal: Transfer all collected waste containers to your institution's Environmental Health and Safety (EHS) department for licensed incineration[4].

DisposalPlan Waste H-Tyr-Tyr-Phe-NH2 Waste Generated Type Waste State? Waste->Type Solid Solid Waste (Vials, Tips, Gloves) Type->Solid Consumables Liquid Liquid Waste (Unused Solutions, Wash) Type->Liquid Solutions SolidBin Biohazardous/Chemical Solid Waste Bin Solid->SolidBin LiquidBin Aqueous Hazardous Liquid Waste Container Liquid->LiquidBin Incineration Licensed Institutional Incineration SolidBin->Incineration LiquidBin->Incineration

Figure 2: Institutional disposal decision tree for peptide-contaminated solid and liquid waste.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]

  • Agilent. "10 Peptide Std Lyophilized 71 ug in 2mL - SAFETY DATA SHEET". Agilent Technologies. URL:[Link]

Sources

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